Borate(1-), tetrahydro-, lithium
Description
Historical Perspectives and Early Discoveries in Lithium Borohydride (B1222165) Chemistry
The journey of lithium borohydride research began in 1940 with the pioneering work of Hermann Irving Schlesinger and Herbert C. Brown, who first synthesized this class of compounds. borates.today Their initial method involved the reaction of diborane (B8814927) with metal hydrides, such as lithium hydride. borates.today Another early synthesis method involved the reaction of lithium hydride with boron trifluoride in diethyl ether. wikipedia.orgsciencemadness.org
A significant advancement in its preparation was the development of a metathesis reaction, which involves ball-milling the more readily available sodium borohydride with lithium bromide. borates.todaywikipedia.org This method provided a more accessible route to obtaining lithium borohydride. wikipedia.org Industrial production has also utilized the reaction between lithium chloride or lithium bromide and sodium borohydride in solvents like ethers or amines. chemicalbook.com
Significance of Borate(1-), tetrahydro-, lithium in Contemporary Chemical Sciences
Lithium borohydride holds a prominent position in modern chemistry due to its versatility. ereztech.com It is a more powerful reducing agent than the more common sodium borohydride, yet generally considered safer to handle than lithium aluminium hydride. borates.todaywikipedia.org This intermediate reactivity makes it a valuable tool in organic synthesis. wikipedia.org Its high solubility in ethers further enhances its utility in various chemical transformations. borates.todaywikipedia.org
One of the most compelling aspects of lithium borohydride is its exceptionally high hydrogen content, making it a prime candidate for hydrogen storage applications. laboratorynotes.comresearchgate.net With a gravimetric hydrogen density of 18.5% by weight, it is one of the most hydrogen-rich materials known. laboratorynotes.comresearchgate.net This has spurred extensive research into its potential use in fuel cells and for on-board hydrogen generation in vehicles. laboratorynotes.comereztech.combts.gov
Overview of Key Research Domains for this compound
The unique properties of lithium borohydride have established it as a focal point in several key research areas:
Organic Synthesis: It is widely employed as a selective reducing agent. laboratorynotes.comcommonorganicchemistry.com It can efficiently reduce esters, lactones, and primary amides to their corresponding alcohols and amines. borates.todaywikipedia.org A key advantage is its ability to reduce esters while not affecting more sensitive functional groups like nitro groups or alkyl halides. wikipedia.org This selectivity is attributed to the polarization of the substrate by the lithium cation. borates.todaywikipedia.org
Hydrogen Storage: The high hydrogen density of lithium borohydride has made it a subject of intense investigation for solid-state hydrogen storage. laboratorynotes.comresearchgate.net Research focuses on overcoming challenges such as its high decomposition temperature and the reversibility of the hydrogen release process. researchgate.netchemicalbook.com Strategies being explored include the use of additives and nanoconfinement to improve its thermodynamic and kinetic properties. researchgate.netchemicalbook.comnih.gov
Materials Science: Lithium borohydride is being explored for applications in solid-state batteries as a potential solid electrolyte due to its lithium-ion conductivity. laboratorynotes.com It is also used in the preparation of other boron-containing compounds and in the synthesis of various metal borohydrides. borates.todayereztech.com
The physical and chemical properties of lithium borohydride are summarized in the table below.
| Property | Value |
| Chemical Formula | LiBH₄ |
| Molar Mass | 21.784 g/mol |
| Appearance | White solid |
| Density | 0.666 g/cm³ |
| Melting Point | 268 °C (514 °F; 541 K) |
| Boiling Point | Decomposes at 380 °C (716 °F; 653 K) |
| Crystal Structure | Orthorhombic at room temperature |
Data sourced from multiple references. wikipedia.org
Structure
2D Structure
Properties
IUPAC Name |
lithium;boron(1-) | |
|---|---|---|
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InChI |
InChI=1S/B.Li/q-1;+1 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTNZPDOBQDOSO-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BLi | |
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DSSTOX Substance ID |
DTXSID40895058 | |
| Record name | Lithium tetrahydroborate | |
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Molecular Weight |
17.8 g/mol | |
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Physical Description |
Lithium borohydride appears as a white to grayish crystalline powder., White to greyish solid; [CAMEO] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | LITHIUM BOROHYDRIDE | |
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| Record name | Lithium borohydride | |
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CAS No. |
16949-15-8 | |
| Record name | LITHIUM BOROHYDRIDE | |
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| Record name | Lithium borohydride | |
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| Record name | Borate(1-), tetrahydro-, lithium (1:1) | |
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| Record name | Lithium tetrahydroborate | |
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| Record name | LITHIUM BOROHYDRIDE | |
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Synthesis Methodologies and Advanced Preparations
Direct Synthesis Approaches for Borate(1-), tetrahydro-, lithium
Direct synthesis methods involve the formation of lithium borohydride (B1222165) from fundamental precursors, including its constituent elements or simple hydrides and boron compounds.
The synthesis of lithium borohydride can be achieved through a costly process involving the direct reaction of its individual elements: lithium (Li), boron (B), and hydrogen (H₂). mdpi.com One method demonstrates the formation of LiBH₄ by high-energy ball milling a mixture of lithium hydride (LiH) and crystalline boron in a hydrogen atmosphere. researchgate.net The yield of lithium borohydride in this mechanochemical process is influenced by factors such as milling time and the pressure of the hydrogen gas. researchgate.net
4 LiH + BF₃ → LiBH₄ + 3 LiF wikipedia.orgsciencemadness.org
To improve the yield and purity of the resulting lithium borohydride, specific process conditions have been developed. Research has shown that conducting the reaction with a molar ratio of LiH:BF₃ greater than 4.1:1, at a temperature of at least 10°C, and in an ethereal solvent with a boiling point of at least 50°C (at normal pressure) can produce yields of 90% or higher and purities greater than 95%. google.comgoogle.com The use of powdered lithium hydride with a mean particle size of not more than 0.5 mm is also beneficial. google.com To prevent a delayed start to the sometimes sluggish exothermic reaction, a small amount of lithium borohydride (e.g., 3 to 5 mol.% of the boron trifluoride amount) can be added as a reaction initiator. google.comgoogle.com
Metathesis Reactions for this compound
Metathesis, or double decomposition, reactions are a cornerstone of lithium borohydride synthesis, offering versatile routes through both solid-state and solvent-based methods.
Mechanochemical synthesis, particularly through high-energy ball milling, provides a solvent-free route to produce lithium borohydride. nih.gov A widely used approach is the metathesis reaction between the more readily available sodium borohydride (NaBH₄) and a lithium halide, such as lithium bromide (LiBr) or lithium chloride (LiCl). wikipedia.orgsciencemadness.orgnih.gov The reaction proceeds as follows:
NaBH₄ + LiBr → LiBH₄ + NaBr wikipedia.orgsciencemadness.org
This solid-state grinding process facilitates the exchange of cations to form the desired product. sciencemadness.orgborates.today Another mechanochemical route involves the reduction of lithium metaborate (B1245444) (LiBO₂) with a magnesium-containing reducing agent under a non-oxidizing atmosphere at room temperature. mdpi.comtrea.com This method is noted for its simple process, mild reaction conditions, and low energy consumption. trea.com Research has shown that ball milling LiBO₂ with magnesium hydride (MgH₂) can achieve a LiBH₄ purity of 90%. mdpi.com
Solvent-mediated metathesis offers an alternative to solid-state methods, allowing the reaction to proceed in a liquid phase. nih.gov This technique involves reacting an alkali metal borohydride, such as sodium or potassium borohydride, with a lithium salt in an inert solvent where the lithium salt and lithium borohydride are soluble, but the resulting alkali metal salt by-product is not. google.com Tetrahydrofuran (B95107) (THF) is a commonly used solvent for this purpose. google.comsciencemadness.org
For instance, lithium chloride can be reacted with potassium borohydride in THF, where the resulting potassium chloride is insoluble and can be easily separated by filtration. google.com The efficiency of these reactions can be significantly improved by mechanical abrasion. The addition of glass beads to a mechanically stirred mixture of sodium borohydride and a lithium halide in an ether solvent dramatically increases the reaction rate. sciencemadness.org
Below is a table summarizing the results of such facilitated reactions.
| Reactants | Solvent | Method of Agitation | Reaction Time (h) | Completion (%) |
| NaBH₄, LiBr | EE | Magnetic Stirring | 96 | 55 |
| NaBH₄, LiBr | EE | Glass Beads | 12 | 98 |
| NaBH₄, LiCl | THF | Magnetic Stirring | 32 | 65 |
| NaBH₄, LiCl | THF | Glass Beads | 10 | 100 |
| NaBH₄, LiBr | THF | Magnetic Stirring | 4 | 81 |
| NaBH₄, LiBr | THF | Glass Beads | 1 | 99 |
Data sourced from a study on facilitated heterogeneous metathesis. EE: Ethyl Ether; THF: Tetrahydrofuran. sciencemadness.org
Advanced Synthesis Techniques for Nanostructured this compound Materials
Recent research has focused on creating nanostructured lithium borohydride to enhance its properties for applications like hydrogen storage. One novel approach is the synthesis of LiBH₄ nanorods through a hydrogen-assisted, one-pot solvothermal reaction. nih.govscilit.com
In this method, n-butyl lithium is reacted with triethylamine (B128534) borane (B79455) in n-hexane under approximately 50 bar of hydrogen pressure at temperatures between 40-100°C. nih.govscilit.com This process yields-oriented LiBH₄ nanorods with diameters of 500-800 nm. nih.govscilit.com The growth of these nanostructures is reportedly driven by a combination of orientated attachment and ligand adsorption. nih.govscilit.com These nanostructured materials exhibit significantly different properties compared to their bulk commercial counterparts, such as a lower hydrogen release temperature. nih.gov
Impregnation Methods (Co-impregnation, Sequential Impregnation)
Impregnation methods are utilized to disperse LiBH₄ into a porous host or scaffold, which can help overcome practical challenges such as the formation of fine powders and overflow upon melting during dehydrogenation processes. jst.go.jp This technique involves loading LiBH₄ onto a stable, porous structure, such as a nickel foam. jst.go.jp There are two primary approaches to impregnation: imist.ma
Co-impregnation: This method involves the simultaneous introduction of two or more components onto the support material, aiming to form bimetallic or composite particles. imist.ma
Sequential Impregnation: In this technique, components are added to the support material in a stepwise fashion. imist.ma
Research has shown that impregnating LiBH₄ into a nickel foam with 98% porosity at 573 K allows the compound to be homogeneously distributed throughout the foam without altering the original bulk morphology. jst.go.jp Even after partial dehydrogenation at 873 K, the impregnated structure remains well-retained. jst.go.jp This stability is a significant advantage, as it prevents the problematic overflow of molten LiBH₄ from sample containers, a common issue with the bulk material. imist.ma The interaction with the scaffold material can also lead to the formation of new compounds, such as nickel borides, which influence the microstructure and dehydrogenation properties of the composite material. jst.go.jpimist.ma
Nano-confinement Strategies
Nano-confinement involves infiltrating LiBH₄ into the pores of nanostructured scaffolds to modify its intrinsic properties. This strategy has been shown to significantly improve hydrogen sorption kinetics, reversibility, and Li⁺ ionic conductivity. researchgate.netacs.orgacs.org The confinement effects are strongly dependent on the pore size and the chemical nature of the scaffold material. acs.orgacs.org
Common scaffolds include porous carbon and silica (B1680970) materials, as well as metal-organic frameworks (MOFs). acs.orgnih.gov When LiBH₄ is confined within these porous structures, it exhibits properties distinct from the bulk material. For instance, nano-confined LiBH₄ shows a lower hydrogen desorption temperature. acs.org A study using copper-metal-organic frameworks (Cu-MOFs) demonstrated that interaction between the confined LiBH₄ and Cu²⁺ ions in the framework resulted in a significantly lower dehydrogenation temperature compared to pristine LiBH₄. nih.gov
Research comparing silica and carbon scaffolds reveals that the chemical nature of the support plays a crucial role. acs.org Confinement effects are often more pronounced in silica scaffolds than in carbon ones with similar pore sizes. acs.org A distinct interfacial layer of LiBH₄ forms near the pore walls, which possesses different phase behavior than crystalline LiBH₄. acs.org The thickness of this layer has been measured to be approximately 1.94 nm for silica scaffolds and 1.41 nm for carbon scaffolds. acs.org
| Scaffold Material | Pore Size/Radius | Key Finding | Reference |
|---|---|---|---|
| Copper-Metal-Organic Framework (Cu-MOF) | Not specified | Interaction with Cu²⁺ ions leads to a much lower dehydrogenation temperature. | nih.gov |
| Porous Carbon | 3.1 nm radius | Confined LiBH₄ shows additional peaks in DSC thermograms below the bulk transition and melting temperatures. | acs.org |
| Porous Silica | 8 Å to 20 nm radius | Confinement effects are more pronounced than in carbon; the shift in the solid-solid phase transition temperature is much larger. | acs.org |
| Porous Carbon | Varied | An interfacial layer of LiBH₄ with a thickness of 1.41 ± 0.16 nm forms near the pore walls. | acs.org |
| Porous Silica | Varied | An interfacial layer of LiBH₄ with a thickness of 1.94 ± 0.13 nm forms near the pore walls, indicating a stronger scaffold interaction. | acs.org |
Electrosynthesis
Electrosynthesis is being explored as an alternative, potentially less energy-intensive route for producing borohydrides compared to traditional methods that rely on energetic precursors like sodium hydride. ysu.edu One experimental approach to the electrosynthesis of LiBH₄ involves the electrochemical transfer of a hydride (H⁻) from a palladium (Pd) foil. ysu.edu
In a typical setup, a Pd foil is used as the working electrode in an electrochemical cell. ysu.edu The electrolyte consists of lithium perchlorate (B79767) (LiClO₄) and trimethyl borate (B1201080) (B(OCH₃)₃) dissolved in acetonitrile (B52724) (CH₃CN). ysu.edu Hydrogen gas is passed through the Pd foil, and a specific voltage (e.g., -2.75 V vs Ag/AgClO₄) is applied. ysu.edu The process facilitates the formation of the borohydride ion, which has been confirmed through subsequent analysis of the electrolyte using IR and NMR spectrometry. ysu.edu This method seeks to circumvent the high costs associated with the production of metal hydrides used in conventional synthesis. ysu.edu
Chemical Treatment Approaches
Advanced wet-chemistry methods have been developed to synthesize pure, unsolvated organic derivatives of metal borohydrides, which can serve as precursors for other borohydride systems. nih.gov One such approach is a single-pot metathetic reaction carried out in a weakly coordinating solvent like dichloromethane (B109758) (DCM). nih.gov This method involves three reactants: an organic salt (as a source of organic cations), a metal halide (as a source of metal cations), and a simple borohydride like LiBH₄ (as a source of borohydride anions). nih.gov
A key feature of this process is that only the organic salt is soluble in the solvent, while the other two reactants are not. nih.gov The reaction proceeds over several hours with stirring, after which the solid residual by-products (e.g., LiCl) can be easily separated by filtration. nih.gov This yields a clear solution of the desired product, which can then be crystallized into a pure solid form. nih.gov This approach represents a significant advantage over methods like high-energy ball milling, which can suffer from issues such as chloride contamination and difficulty in separating by-products from the final product. nih.gov
Control over Purity and Morphology in this compound Synthesis
Controlling the purity and morphology of LiBH₄ during synthesis is critical for optimizing its performance, particularly for applications like hydrogen storage where properties such as dehydrogenation temperature and cycling stability are paramount.
Purity Control: High purity is essential to prevent the formation of undesirable side products that can negatively impact the material's properties. A process for synthesizing high-purity (>95%) LiBH₄ involves the reaction of lithium hydride (LiH) with boron trifluoride (BF₃). google.com By carefully controlling the reaction conditions—specifically, using a molar ratio of LiH:BF₃ greater than 4.1:1 and an ethereal solvent with a boiling point of at least 50°C—the formation of fluoride (B91410) impurities and diborane (B8814927) emissions can be avoided. google.com Similarly, the wet-chemistry approach described previously allows for the synthesis of high-purity borohydride derivatives by physically separating insoluble by-products like lithium chloride through filtration. nih.gov
Morphology Control: The morphology of LiBH₄ significantly influences its functional properties. While impregnation methods can preserve the bulk morphology of a composite, jst.go.jp other techniques can create novel nanostructures with enhanced characteristics. A hydrogen-assisted, one-pot solvothermal reaction has been successfully used to synthesize LiBH₄ nanorods. nih.gov This process involves reacting n-butyl lithium with triethylamine borane in n-hexane under 50 bar of H₂ at temperatures between 40-100 °C. nih.gov The resulting-oriented nanorods, with diameters of 500-800 nm, exhibit remarkably improved hydrogen cycling properties. nih.gov This unique morphology prevents the foaming that occurs during the dehydrogenation of commercial LiBH₄, leading to better stability. nih.gov
| Synthesis Method | Resulting Morphology | Key Property Improvement | Reference |
|---|---|---|---|
| Solvothermal Reaction | -oriented nanorods (500-800 nm diameter) | Dehydrogenation onset is ~184 °C (94 °C lower than commercial); stable cyclability without foaming. | nih.gov |
| Impregnation | Retained bulk morphology on a porous scaffold | Prevents overflow of molten LiBH₄ and formation of fine powders during dehydrogenation. | jst.go.jp |
| Ball Milling | Nanoparticles | Can be achieved in a simple process with a short duration. | imist.ma |
Structural Chemistry and Phase Transitions
Crystalline Polymorphs of Borate(1-), tetrahydro-, lithium
Lithium borohydride (B1222165) is known to exist in several crystalline forms, or polymorphs, each with a distinct arrangement of its constituent lithium cations (Li⁺) and tetrahydroborate anions (BH₄⁻). These structural variations give rise to different physical and chemical properties.
Orthorhombic Phase (Pnma)
At ambient temperature and pressure, lithium borohydride adopts an orthorhombic crystal structure belonging to the Pnma space group. aps.orgunige.chwikipedia.org This low-temperature phase is the most stable form under normal conditions. researchgate.net In this configuration, the tetrahedral [BH₄]⁻ anions are arranged in a distorted manner. unige.chresearchgate.net The lithium ion is coordinated to eight hydrogen atoms with Li-H bond distances ranging from 1.94 to 2.22 Å. materialsproject.org The boron atom is tetrahedrally bonded to four hydrogen atoms with a consistent B-H bond length of 1.22 Å. materialsproject.org There are three distinct crystallographic sites for the hydrogen atoms, leading to a complex coordination environment. materialsproject.org
Table 1: Crystallographic Data for Orthorhombic LiBH₄ (Pnma)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Lattice Parameters | a = 7.17858(4) Å, b = 4.43686(2) Å, c = 6.80321(4) Å unige.chresearchgate.net |
| Formula Units (Z) | 4 doubtnut.comyoutube.com |
| Density | ~0.67 g/cm³ wikipedia.org |
Hexagonal Phase (P6₃mc)
Upon heating, lithium borohydride undergoes a phase transition to a high-temperature hexagonal structure. researchgate.netepj-conferences.org This phase belongs to the P6₃mc space group. researchgate.netmaterialsproject.org The transition is of a first-order nature and occurs at approximately 381 K (108 °C). epj-conferences.orgfilinchuk.com In the hexagonal phase, the [BH₄]⁻ tetrahedra become more symmetric and align along the c-axis, exhibiting dynamic disorder. unige.ch The Li¹⁺ ion is coordinated to six equivalent hydrogen atoms with a Li-H bond length of 2.22 Å. materialsproject.org The B³⁻ ion maintains its tetrahedral coordination to four hydrogen atoms with a B-H bond length of 1.22 Å. materialsproject.org Some studies suggest that the correct space group for this high-temperature phase might be P6₃/mmc due to the significant disorder of the BH₄⁻ units and split positions for lithium and boron atoms. researchgate.netnih.gov
Table 2: Crystallographic Data for Hexagonal LiBH₄ (P6₃mc)
| Parameter | Value (at 408 K) |
| Crystal System | Hexagonal |
| Space Group | P6₃mc researchgate.netmaterialsproject.org |
| Lattice Parameters | a = 4.27631(5) Å, c = 6.94844(8) Å unige.chresearchgate.net |
| Point Symmetry of [BH₄]⁻ | 3m unige.ch |
Other High-Pressure and High-Temperature Phases (Ama2, Fm-3m, Pseudotetragonal, Cubic)
Beyond the ambient and high-temperature phases, lithium borohydride exhibits a rich polymorphism under high-pressure conditions. Several high-pressure phases have been identified through experimental and theoretical investigations.
Ama2 Phase: At room temperature, applying pressure of around 0.6 to 1.2 GPa induces a transition from the orthorhombic Pnma phase to another orthorhombic phase with the space group Ama2. filinchuk.comfilinchuk.com
Fm-3m (Cubic) Phase: At approximately 10 GPa, a further transition to a cubic phase with the Fm-3m space group occurs. aps.orgfilinchuk.com This is a high-density phase where the Li⁺ and BH₄⁻ ions are arranged in a rock-salt (NaCl) type structure. aps.orgaps.org
Other Predicted Phases: Theoretical calculations have predicted a cascade of pressure-induced phase transitions, including a tetragonal I4₁/acd phase at around 0.9 GPa, a transition to the NaCl-type (Fm-3m) structure at approximately 27 GPa, and a distorted NiAs-type structure above 60 GPa. aps.orgaps.org A pseudotetragonal phase has also been observed in the intermediate pressure range between the Ama2 and Fm-3m phases. aps.org
Structural Transformations and Phase Transitions in this compound Systems
The transitions between the different polymorphic forms of lithium borohydride are driven by changes in temperature and pressure, leading to significant alterations in its crystal structure and properties.
Temperature-Induced Phase Transitions (e.g., Orthorhombic to Hexagonal)
The most well-characterized temperature-induced phase transition is the reversible transformation from the low-temperature orthorhombic (Pnma) phase to the high-temperature hexagonal (P6₃mc) phase. epj-conferences.org This first-order transition occurs at approximately 381 K (108 °C). epj-conferences.orgfilinchuk.com The transition is marked by a sudden change in the crystal structure and is associated with a significant increase in the rotational disorder of the [BH₄]⁻ anions. epj-conferences.org This increased ionic mobility in the hexagonal phase leads to a dramatic increase in lithium-ion conductivity, by about three orders of magnitude. epj-conferences.org The transition exhibits a thermal hysteresis of about 8 K. researchgate.net
Mechanisms of Phase Transition
Lithium borohydride undergoes a first-order structural phase transition upon heating at approximately 381 K (108 °C), transforming from a low-temperature (LT) orthorhombic structure to a high-temperature (HT) hexagonal phase. epj-conferences.orgaps.orgmdpi.com This transition is accompanied by a significant increase in ionic conductivity and enhanced hydrogen mobility within the crystal lattice. mdpi.comacs.org
The mechanism of this temperature-induced phase transition is primarily driven by changes in the rotational dynamics of the [BH₄]⁻ anion. epj-conferences.org In the ordered low-temperature orthorhombic phase, the [BH₄]⁻ anions have limited rotational freedom. As the temperature increases towards the transition point, the anions gain sufficient thermal energy to overcome the rotational energy barriers, leading to rotational disorder. epj-conferences.org In the high-temperature hexagonal phase, the potential energy landscape for [BH₄]⁻ rotation becomes shallower, facilitating more frequent rotational jumps and resulting in a dynamically disordered state. epj-conferences.org This increased rotational motion of the anionic [BH₄]⁻ groups is believed to facilitate the diffusion of Li⁺ cations, contributing to the high ionic conductivity observed in the HT phase. epj-conferences.org While mechanisms like the "paddle wheel" (rotating anions driving cation movement) or "revolving door" (moving cations driving anion rotation) have been proposed for similar materials, there is currently no direct evidence for a specific causal link between anion rotation and cation conductivity in LiBH₄. epj-conferences.org
Under high pressure, LiBH₄ exhibits a series of different phase transitions. For instance, the transition from the ambient pressure orthorhombic phase (Phase II, Pnma) to a higher-pressure phase (Phase III, Ama2) occurs at around 1.4 GPa. filinchuk.com A further transition to a cubic phase (Phase V) begins at approximately 10-18 GPa. aps.orgfilinchuk.com At pressures above 60 GPa, a transformation to a distorted NiAs structure (Phase VI) is predicted. aps.org The microscopic mechanism for the transition from the cubic Phase V to the distorted NiAs Phase VI involves a significant change in the local coordination environment of the anions. aps.org
Anion and Cation Coordination Environments within this compound Crystal Structures
The arrangement of cations and anions within the LiBH₄ crystal structure is a critical factor defining its physical properties. The coordination environment changes significantly with temperature and pressure.
In the ambient-temperature orthorhombic (Pnma) structure, each tetrahedral [BH₄]⁻ anion is coordinated by four Li⁺ cations, creating a tetrahedral coordination environment for the anion. mdpi.comfilinchuk.com Conversely, the Li⁺ cations are also coordinated by the [BH₄]⁻ anions.
Pressure dramatically alters these coordination environments. filinchuk.com As pressure is applied, the structure evolves through several phases with distinct coordination geometries:
Phase I (Ambient Pressure): The [BH₄]⁻ anion has a tetrahedral coordination of four Li⁺ atoms. filinchuk.com
Phase II (High Pressure): The structure transforms to feature a nearly square-planar coordination of the [BH₄]⁻ anion by four Li⁺ atoms, a highly unusual configuration in borohydride chemistry. filinchuk.com
Phase III (Higher Pressure): The coordination becomes octahedral, with six Li⁺ atoms surrounding each [BH₄]⁻ anion. filinchuk.com
Phase V to Phase VI Transition (>60 GPa): In the cubic Phase V, six [BH₄]⁻ anions form an octahedron around each Li⁺ cation (Li[BH₄]₆). aps.org Upon transitioning to Phase VI, the local coordination of cations around each anion changes completely. Six Li⁺ cations form a trigonal prism around the central [BH₄]⁻ anion (Li₆BH₄), while the octahedral coordination of anions around the Li⁺ cation is maintained. aps.org
The coordination environment can also be intentionally modified by forming mixed-anion compounds. For example, in Li₂(BH₄)(NH₂), there are two distinct lithium sites: one tetrahedrally coordinated by three [BH₄]⁻ anions and one (NH₂)⁻ anion, and another coordinated by one [BH₄]⁻ anion and three (NH₂)⁻ anions. acs.org A similar principle applies to Li₅(BH₄)₃NH, which features a complex square pyramidal [Li₅(NH)]³⁺ cation balanced by three [BH₄]⁻ anions. unito.it
| Phase | Condition | Anion ([BH₄]⁻) Coordination by Cation (Li⁺) | Reference |
|---|---|---|---|
| Phase I (Orthorhombic) | Ambient | Tetrahedral | filinchuk.com |
| Phase II | High Pressure | Square-Planar | filinchuk.com |
| Phase III | Higher Pressure | Octahedral | filinchuk.com |
| Phase VI | >60 GPa | Trigonal Prismatic | aps.org |
Structural Impact of Doping and Compositing on this compound
The crystal structure and phase transition behavior of LiBH₄ can be significantly engineered through doping (substituting constituent ions) and compositing (mixing with other materials). These modifications are often pursued to stabilize the highly conductive high-temperature phase at or below room temperature. epj-conferences.orgaps.org
Doping: Partial substitution of the [BH₄]⁻ anion with halide ions (I⁻, Cl⁻, Br⁻) or the Li⁺ cation with other alkali metal ions (Na⁺, K⁺) has been shown to effectively lower the orthorhombic-to-hexagonal phase transition temperature. aps.org For instance, mixing LiBH₄ with LiI stabilizes the HT hexagonal phase at lower temperatures. aps.org The mechanism for this stabilization is complex and not merely a function of ionic size, as both larger ions (I⁻, Na⁺) and smaller ions (Cl⁻, Br⁻) can induce this effect. aps.org The substitution alters the free energy balance between the low- and high-temperature phases, with different dopants affecting the enthalpic and entropic contributions in various ways. aps.org Doping with Mg²⁺ has been shown to create Li⁺ vacancies to maintain charge balance, which can alter ion migration pathways. ewadirect.com Furthermore, doping with KI can stabilize the high-pressure cubic phase of LiBH₄ at ambient pressure. aip.org In other applications, doping with copper (Cu) has been investigated to destabilize the compound for hydrogen release by weakening the internal B-H and Li-H interactions. bohrium.com
| Dopant System | Effect | Mechanism | Reference |
|---|---|---|---|
| Li(BH₄)₁-ₓIₓ | Lowers HT phase transition temperature | Stabilizes HT hexagonal phase; increases lattice parameters | aps.orgnih.gov |
| Li(BH₄)₁-ₓClₓ | Lowers HT phase transition temperature | Stabilizes HT hexagonal phase | aps.org |
| Li₁-ₓNaₓBH₄ | Lowers HT phase transition temperature | Stabilizes HT hexagonal phase | aps.org |
| LiBH₄ + KI | Stabilizes high-pressure cubic phase at ambient pressure | Formation of a solid solution | aip.org |
| Li₁-₂ₓMgₓBH₄ | Creates Li⁺ vacancies | Charge compensation mechanism | ewadirect.com |
Compositing: Nanoconfinement, a form of compositing, involves infiltrating LiBH₄ into the pores of a stable, inert scaffold material like carbon. This spatial confinement has a profound impact on the material's structural behavior. When confined in pores with dimensions smaller than approximately 4 nm, the conventional bulk phase transitions and melting phenomena are progressively suppressed and can even be eliminated. mdpi.com This structural modification is attributed to interfacial interactions and the finite size of the confined LiBH₄, which alters its thermodynamic properties. mdpi.com
Reaction Mechanisms and Thermodynamics
Hydrolysis Reactions of Borate(1-), tetrahydro-, lithium for Hydrogen Generation
LiBH₄ + 2H₂O → LiBO₂ + 4H₂
This reaction is capable of liberating large volumes of hydrogen, making it a candidate for on-demand hydrogen generation systems. chemicalbook.com However, the practical application is often hindered by several factors. In the absence of a catalyst, the hydrolysis of LiBH₄ is sluggish and the reaction yield rarely exceeds 50% of the theoretical maximum. nih.govresearchgate.net This limitation is primarily due to the formation of byproducts that inhibit further reaction. researchgate.net
The primary byproduct of LiBH₄ hydrolysis is Lithium metaborate (B1245444) (LiBO₂). chemicalbook.comnih.gov A significant challenge in the hydrolysis process is the low solubility of this LiBO₂-based byproduct in water. nih.gov As the reaction proceeds, the insoluble byproduct precipitates and deposits onto the surface of the unreacted LiBH₄ particles. nih.gov This creates a solid, impermeable layer that passivates the hydride, preventing it from coming into contact with water and thereby limiting the complete utilization of the fuel. nih.govresearchgate.net This phenomenon, often described as agglomeration of the hydrolysate, is the main reason for the low hydrogen yields observed in uncatalyzed systems. researchgate.netrepec.org
The efficiency of hydrogen generation is also influenced by the ratio of water to LiBH₄. Studies have shown that the gravimetric and volumetric hydrogen densities increase as the amount of water (H₂O/LiBH₄ ratio) increases, reaching a maximum at a molar ratio of approximately 1.3, before decreasing. researchgate.net Using a stoichiometric amount of water can result in a significantly higher hydrogen yield compared to using a large excess of water. researchgate.net
To overcome the kinetic limitations and low yields, various catalysts have been employed to enhance the hydrolysis of LiBH₄. Transition metal salts, particularly chlorides, have proven to be effective and affordable catalysts. repec.org Among these, Cobalt(II) chloride (CoCl₂) has demonstrated superior performance, significantly accelerating the reaction kinetics. nih.govrepec.org The hydrolysis mechanism when using a transition metal catalyst is thought to involve several steps, beginning with the chemisorption of the borohydride (B1222165) ion (BH₄⁻) onto the metal catalyst's active site. nih.gov
The introduction of ammonia (B1221849) (NH₃) to the system can form ammoniates of lithium borohydride (LiBH₄·xNH₃), which helps to tailor and control the otherwise rapid kinetics observed with potent catalysts like CoCl₂. nih.govrepec.org This approach allows for a more stable and controlled release of hydrogen. repec.org A variety of catalysts have been investigated, with performance varying widely.
Table 2: Performance of Various Catalysts in the Hydrolysis of LiBH₄
| Catalyst | Hydrogen Generation Rate (mL H₂ min⁻¹ g⁻¹) | Max. Conversion / Yield | Conditions | Source |
| None | Sluggish | < 50% | Room Temperature | nih.govresearchgate.net |
| CoCl₂ | 421 to 41,701 | 95.3% | 40 °C, 5% wt. CoCl₂ | nih.govrepec.org |
| Pt-LiCoO₂ | 225 | - | - | nih.govrepec.org |
| LiBH₄·NH₃ with CoCl₂ | Stable release of >4350 mL H₂ g⁻¹ LiBH₄ | ~97.0% | 40 °C, over 30 min | nih.govrepec.org |
| Nickel (Ni) Nanorods | 103 | - | 60 °C, 0.2 M LiBH₄ | mdpi.com |
This table summarizes the performance of different catalytic systems for the hydrolysis of this compound, highlighting the significant improvement over the uncatalyzed reaction.
Applications in Advanced Materials
Borate(1-), tetrahydro-, lithium as a Hydrogen Storage Material
Lithium borohydride (B1222165) stands out among complex hydrides due to its remarkable hydrogen storage capabilities. mdpi.com The strong covalent bonds within the [BH4]⁻ tetrahedra and the ionic interactions between Li⁺ and [BH4]⁻ contribute to its high hydrogen density. mdpi.com However, these same strong bonds are responsible for the material's high thermal stability, making it difficult to release hydrogen at temperatures suitable for practical applications. nih.gov Furthermore, the decomposition of lithium borohydride can lead to the formation of stable intermediate compounds, such as Li₂B₁₂H₁₂, which complicates the hydrogen release process and hampers the material's reversibility. nih.govmdpi.com The rehydrogenation process is also challenging, typically requiring high temperatures (over 600°C) and pressures (over 150 bar H₂). mdpi.com
Enhancement of Dehydrogenation/Rehydrogenation Kinetics and Thermodynamics
A primary focus of research has been to modify the thermodynamic and kinetic properties of lithium borohydride to make it a more viable hydrogen storage medium. The goal is to lower the dehydrogenation temperature and improve the rates of both hydrogen release (dehydrogenation) and uptake (rehydrogenation).
Another approach involves the partial substitution of the cation (Li⁺) or the anion ([BH₄]⁻) to alter the bonding characteristics and, consequently, the stability of the compound. chemicalbook.com These modifications aim to weaken the B-H bonds, thereby facilitating hydrogen release at lower temperatures. nih.gov
The table below summarizes the effect of various modification strategies on the dehydrogenation and rehydrogenation conditions of lithium borohydride.
| Modification Strategy | Dehydrogenation Onset Temperature (°C) | Rehydrogenation Conditions | Key Findings |
| Pristine LiBH₄ | >400 mdpi.com | >600°C, >150 bar H₂ mdpi.com | High hydrogen capacity but poor kinetics and reversibility. |
| LiBH₄-MgH₂ Composite | 250-280 (melts) nih.gov | Varies with conditions | Formation of MgB₂ destabilizes LiBH₄. nih.gov |
| Additive Modification (Metal Oxides/Chlorides) | ~200 (473 K) researchgate.netacs.org | 600°C (873 K), 7 MPa researchgate.netacs.org | Additives can act as catalysts and change the reaction pathway. researchgate.netnih.gov |
| Nanoconfinement | ~200 (473 K) nih.govacs.org | Improved reversibility at lower temperatures. | Increased surface area and altered reaction pathways. nih.govacs.org |
Catalytic Enhancement for Hydrogen Cycling
The introduction of catalysts is a crucial strategy to improve the kinetics of hydrogen absorption and desorption in lithium borohydride. nih.gov Catalysts can lower the activation energy for the breaking and reforming of B-H and Li-H bonds, thereby accelerating the reaction rates at lower temperatures. nih.gov Various materials, including carbon-based materials, metal oxides, and other metal compounds, have been investigated for their catalytic effects.
Carbon-based materials, such as activated charcoal, single-walled carbon nanotubes (SWNTs), and graphene, have been shown to effectively enhance the hydrogen storage properties of lithium borohydride. nih.govrsc.org These materials can act as both catalysts and scaffolds for nanoconfinement.
For instance, ball-milling LiBH₄ with activated charcoal has been found to improve hydrogen release due to both catalytic and nanoconfinement effects, with a hydrogen release of 13.6 wt% at 400°C and an onset decomposition temperature of 160°C. rsc.org Similarly, a composite of LiBH₄ and SWNTs can release 11.4 wt% of hydrogen within 50 minutes at 450°C. nih.gov Graphene-catalyzed LiBH₄ has also demonstrated a lower onset decomposition temperature of 230°C and a hydrogen release of 11.4 wt% below 700°C. rsc.org The catalytic effect of these carbon materials is often attributed to their high surface area and their ability to interact with the borohydride, weakening the B-H bonds.
Metal oxides have been extensively studied as additives to improve the hydrogen storage performance of lithium borohydride. chemicalbook.comnih.gov Modifying LiBH₄ by ball milling with metal oxides can significantly reduce the dehydrogenation temperature. researchgate.netacs.org For example, the addition of TiO₂ has been shown to lower the hydrogen desorption starting temperature from 673 K to 473 K, with the modified material releasing about 9 wt% hydrogen. acs.org
The catalytic mechanism of metal oxides is believed to involve the formation of intermediate compounds that alter the reaction pathway. researchgate.netnih.gov For example, in a LiBH₄ system catalyzed by in-situ formed Li₃BO₃ and Vanadium (V), these species were found to be stable during dehydrogenation and hydrogenation, acting as catalysts to lower the activation energy and inhibit the formation of the undesirable Li₂B₁₂H₁₂ intermediate. acs.org
The table below presents a summary of the effects of different metal oxide catalysts on the hydrogen storage properties of lithium borohydride.
| Catalyst | Dehydrogenation Onset Temperature (°C) | Hydrogen Release (wt.%) | Key Observations |
| TiO₂ | ~200 (473 K) acs.org | ~9 acs.org | Formation of an intermediate compound facilitates reversibility. acs.org |
| SiO₂ | ~200 (473 K) acs.org | ~9 acs.org | Catalyzes hydrogen liberation at lower temperatures. acs.org |
| In-situ Li₃BO₃ + V | Significantly reduced | - | Synergistic catalysis, inhibits Li₂B₁₂H₁₂ formation. acs.org |
| Co₃O₄ | Reduced | - | In-situ reduction to metallic Co, which then acts as the catalyst. frontiersin.org |
A variety of other metallic compounds have been investigated as catalysts for lithium borohydride. These include metals, metal halides, and metal borides. chemicalbook.com
Metal halides like TiCl₃ and TiF₃ have been shown to reduce the initial dehydrogenation temperature of LiBH₄ to around 100°C, with TiF₃ exhibiting a more significant effect. frontiersin.org The reaction between these titanium halides and LiBH₄ upon heating leads to the in-situ formation of titanium hydrides, which are effective in improving the cyclic dehydrogenation performance. frontiersin.org A composite system of LiBH₄ + 0.2MgCl₂ + 0.1TiCl₃ was able to desorb 5 wt% of hydrogen at 400°C and reabsorb 4.5 wt% at 600°C and 7 MPa. frontiersin.org
The addition of metals such as Nickel (Ni), Cobalt (Co), and Iron (Fe) can also catalyze the reaction. nih.gov During the reaction, these metals can form borides (e.g., Ni₂B) which then act as the true catalytic species. nih.govresearchgate.net For example, adding Ni powder to LiBH₄ improved dehydrogenation, allowing the majority of hydrogen to be released below 600°C and enabling partial reversibility. researchgate.net
Nanostructure Engineering and Confinement Effects on Hydrogen Storage
Nanostructuring and confining lithium borohydride within porous scaffolds is another powerful strategy to enhance its hydrogen storage properties. chemicalbook.comresearchgate.net This approach involves infiltrating LiBH₄ into the pores of materials like silica (B1680970) or carbon, which can significantly improve hydrogen desorption kinetics and reversibility. nih.govacs.org
The confinement of LiBH₄ in nanopores leads to several beneficial effects. Firstly, it increases the surface area of the borohydride, providing more sites for hydrogen release to initiate. nih.gov Secondly, the interaction between the LiBH₄ and the scaffold material can weaken the B-H bonds, lowering the decomposition temperature. nih.gov For instance, nanoconfined LiBH₄ has been shown to release hydrogen at temperatures as low as 473 K, a significant reduction compared to the bulk material. nih.govacs.org
Furthermore, nanoconfinement can alter the reaction pathway, sometimes avoiding the formation of the stable Li₂B₁₂H₁₂ intermediate, which is a major obstacle to reversibility in bulk LiBH₄. mdpi.com The reduced diffusion distances for hydrogen within the nanostructure also contribute to faster kinetics. researchgate.net Research has shown that decreasing the pore size of the scaffold material leads to more pronounced confinement effects. nih.govacs.org The synthesis of LiBH₄ nanorods has also demonstrated remarkable improvements, with a lower hydrogen release onset temperature of approximately 184°C compared to about 278°C for the commercial sample. nih.gov
This compound as a Solid-State Electrolyte for Lithium-Ion Batteries
This compound (LiBH₄) is a promising candidate for an all-solid-state electrolyte in next-generation lithium-ion batteries. frontiersin.orgmdpi.com Its appeal stems from several advantageous properties, including good mechanical properties, favorable wetting characteristics at interfaces, and a potentially wide electrochemical stability window of up to 5-6 V. frontiersin.org Solid-state electrolytes are sought after to replace flammable liquid electrolytes, thereby enhancing battery safety and enabling the use of high-capacity lithium metal anodes. mdpi.comrsc.org
However, pure LiBH₄ exhibits high ionic conductivity (on the order of 10⁻³ S/cm) only in its high-temperature hexagonal phase, which exists above ~115 °C. mdpi.comresearchgate.net At room temperature, the stable orthorhombic phase has a very low ionic conductivity, hindering its practical application. acs.org Consequently, extensive research has focused on strategies to enhance its ionic conductivity at or near ambient temperatures. mdpi.com
Ionic Conductivity Enhancement Strategies
Numerous approaches have been developed to improve the Li⁺ ion mobility in lithium borohydride at lower temperatures. mdpi.com These strategies generally involve the introduction of a second component or the modification of the material's structure to create more pathways for lithium-ion movement. mdpi.comnih.gov
Key enhancement strategies include:
Nanoconfinement: Dispersing LiBH₄ within the nanopores of insulating oxide scaffolds like silica (SiO₂), magnesium oxide (MgO), or alumina (B75360) (Al₂O₃) has proven effective. acs.orgresearchgate.netrsc.org This approach creates a large interfacial area between the hydride and the oxide. acs.org This interface is believed to have a high concentration of defects or a disordered structure, leading to significantly enhanced interfacial ionic conductivity. uu.nlrsc.org A composite of LiBH₄ with fumed silica has achieved a conductivity of 10⁻⁴ S cm⁻¹ at room temperature. researchgate.net
Interface Engineering: The formation of highly conductive interfaces is a primary mechanism for conductivity enhancement. uu.nlnih.gov This can be achieved not only through nanoconfinement but also by reacting LiBH₄ with other compounds, such as LiBF₄, to form in-situ conductive species like lithium closo-borates within the matrix. nih.gov
Amorphization: Creating an amorphous or disordered structure in LiBH₄ can improve ionic conductivity. This has been achieved by mixing it with compounds like P₂S₅ and LiCl, which leads to amorphization at 60 °C and a conductivity of approximately 10⁻³ S cm⁻¹ at room temperature. mdpi.com
Hydration: The controlled incorporation of structural water into the LiBH₄ lattice can enhance lithium-ion conductivity. researchgate.net Hydrated LiBH₄ has shown a conductivity of 4.89 × 10⁻⁴ S cm⁻¹ at 45 °C, with the motion of the structural water molecules believed to facilitate the movement of Li⁺ ions. researchgate.net
A particularly successful strategy for enhancing the ionic conductivity of lithium borohydride is anion doping, which involves partially substituting the [BH₄]⁻ anion with other anions, typically halides like iodide (I⁻) or chloride (Cl⁻). nih.govacs.orguu.nl This is often achieved by ball milling LiBH₄ with lithium halides such as lithium iodide (LiI) or lithium chloride (LiCl). nih.govuu.nlgoogle.com
The introduction of larger halide anions into the LiBH₄ lattice is thought to create several beneficial effects:
Lattice Expansion: The larger size of the halide anions compared to the borohydride anion can expand the crystal lattice, creating more open pathways for Li⁺ ion migration.
Defect Creation: The substitution creates point defects within the crystal structure, which increases the concentration of mobile charge carriers (Li⁺ vacancies or interstitials).
Stabilization of Conductive Phases: Doping can help stabilize the high-temperature, highly conductive hexagonal phase of LiBH₄ at lower temperatures.
Combining anion doping with nanoconfinement has shown a synergistic effect. The nanoconfinement of anion-substituted LiBH₄ (e.g., LiBH₄-LiI) into a carbon scaffold can boost the room temperature conductivity by a factor of 4 to 10 compared to either nanoconfined pure LiBH₄ or non-confined doped LiBH₄. uu.nl This combined approach leverages both the enhanced bulk conductivity from doping and the fast interfacial pathways from nanoconfinement. uu.nl
| System | Conductivity (S cm⁻¹) | Temperature (°C) | Key Finding | Reference |
| LiBH₄-LiBF₄ | 0.9 x 10⁻⁵ | 30 | In-situ formation of conductive closo-borate interfaces improves conductivity by orders of magnitude. | nih.gov |
| Hydrated LiBH₄ | 4.89 x 10⁻⁴ | 45 | Motion of structural water molecules enhances Li-ion conductivity. | researchgate.net |
| LiBH₄-MgO Composite | 2.86 x 10⁻⁴ | 20 | Formation of a conductive interface between LiBH₄ and MgO enhances conductivity. | acs.org |
| LiBH₄-fumed silica | ~10⁻⁴ | Room Temp. | High surface area of silica creates a highly conductive LiBH₄/SiO₂ interface. | researchgate.net |
| Nanoconfined LiBH₄-LiI | ~10⁻⁵ - 10⁻⁶ | Room Temp. | Combined effect of anion substitution and nanoconfinement boosts conductivity significantly. | uu.nl |
| LiBH₄·xNH₃–Li₂O | 5.4 x 10⁻⁴ | 20 | Interfacial effect with in-situ formed nanocrystalline Li₂O converts the material to an amorphous state, improving conductivity. | acs.org |
Nanoconfinement in Porous Supports (e.g., SiO2, MCM-41)
The confinement of lithium borohydride (LiBH4) within the nanopores of various support materials, such as silica (SiO2) and Mobil Composition of Matter No. 41 (MCM-41), represents a significant strategy for enhancing its properties for advanced material applications, particularly as a solid-state electrolyte. nih.govru.nlkoreascience.kr This approach leverages the high surface area and ordered channel structures of these porous hosts to influence the behavior of the confined LiBH4. ru.nlkoreascience.kr
Research has demonstrated that nanoconfinement can lead to a substantial increase in the ionic conductivity of LiBH4 at room temperature. nih.govrsc.org For instance, when LiBH4 is incorporated into mesoporous silica scaffolds like MCM-41, a significant enhancement in Li-ion conductivity is observed. koreascience.krrsc.org This improvement is attributed to the formation of a highly conductive interface layer between the LiBH4 and the silica pore walls. nih.govrsc.orgacs.org The thickness of this interfacial layer is critical, with studies suggesting an optimal thickness of around 2 nanometers for maximizing conductivity. acs.org
The choice of the porous support and its specific characteristics, such as pore size and surface chemistry, plays a crucial role. nih.govru.nlacs.org MCM-41, with its long, parallel mesopores, provides continuous pathways for ion conduction. ru.nlacs.org The interaction between LiBH4 and the silanol (B1196071) groups on the silica surface is believed to be a key factor in the enhanced mobility of lithium ions. lancs.ac.uk Ball milling of LiBH4 with fumed silica has been shown to produce a composite with an ionic conductivity as high as 10⁻⁴ S cm⁻¹ at room temperature. rsc.orgacs.org Similarly, LiBH4 confined in MCM-41 exhibits conductivities in the range of 10⁻⁵ S cm⁻¹. rsc.orgacs.org
Studies utilizing techniques like Nuclear Magnetic Resonance (NMR) have provided insights into the dynamics of nanoconfined LiBH4. nih.govacs.org These investigations reveal the presence of a highly dynamic fraction of LiBH4 at the interface with the silica scaffold, which contributes to the enhanced ionic conductivity. acs.org The degree of this dynamic behavior is influenced by the local structure of the oxide scaffold, including the thickness of the silica walls between pores. ru.nlacs.org It has been observed that a thicker pore wall in MCM-41 scaffolds can lead to a larger fraction of highly dynamic LiBH4. ru.nl
Composite Formation (e.g., LiBH4-LiNH2, LiBH4-P2S5, LiBH4-MgO, LiBH4-LiI-SiO2)
The formation of composites by combining lithium borohydride (LiBH4) with other materials is a highly effective strategy to enhance its properties for various applications, particularly in the realm of solid-state electrolytes and hydrogen storage.
LiBH4-LiNH2: The LiBH4-LiNH2 system has been investigated for its potential as a solid-state electrolyte. Composites of LiBH4 and lithium amide (LiNH2) have shown improved ionic conductivity. nih.gov For instance, materials with the formula Li(BH4)1−x(NH2)x, prepared by reactive ball milling and subsequent heat treatment, exhibited a conductivity of 2.0 × 10⁻⁴ S cm⁻¹ at 40 °C for x = 3/4. mdpi.com When confined within mesoporous silica (MCM-41), the LiBH4-LiNH2 composite also demonstrates enhanced Li+ conductivity. nih.gov Furthermore, a lithium amide-borohydride electrolyte tested with a Li4Ti5O12 electrode showed high stability and good rate capability, retaining significant capacity even at high C-rates at 40 °C. mdpi.com
LiBH4-P2S5: Composites of LiBH4 and phosphorus pentasulfide (P2S5) have emerged as promising solid electrolytes with high ionic conductivity at room temperature. mdpi.comacs.orgnih.gov Mechanochemical preparation of (100 – x)(0.75Li2S·0.25P2S5)·xLiBH4 results in materials with an argyrodite crystal structure. acs.orgnih.gov A composition with x = 50 demonstrated a high lithium-ion conductivity of 1.8 × 10⁻³ S cm⁻¹ at 25 °C. acs.orgnih.gov The addition of LiBH4 to sulfide-based glassy electrolytes has been shown to increase their conductivities. nih.gov A pseudo-ternary system of LiBH4–LiCl–P2S5 becomes amorphous upon heating above 60 °C, leading to an increased Li+ conductivity of approximately 10⁻³ S cm⁻¹ at room temperature. rsc.org
LiBH4-MgO: Mixing LiBH4 with magnesium oxide (MgO) has been shown to improve its Li-ion conductivity. acs.orgnih.gov A composite with 53 v/v % of MgO exhibited an optimal ionic conductivity of 2.86 × 10⁻⁴ S cm⁻¹ at 20 °C. acs.orgnih.gov This enhancement is attributed to the formation of a highly conductive interfacial layer. acs.org Importantly, the electrochemical stability window of the composite remains similar to that of pure LiBH4, at about 2.2 V vs Li+/Li. acs.orgnih.gov This composite has been successfully used as an electrolyte in a TiS2/Li all-solid-state battery. acs.orgunito.it While a room temperature test showed limited cycling, forming a stable solid electrolyte interphase at 60 °C enabled the battery to operate for over 30 cycles at room temperature with about 80% capacity retention. acs.orgunito.it
LiBH4-LiI-SiO2: The combination of LiBH4 with lithium iodide (LiI) and confinement in silica mesopores results in an electrolyte with excellent ionic conductivity. A LiBH4/LiI mixture uniformly nanoconfined in silica exhibited a conductivity of 2.5 × 10⁻⁴ S cm⁻¹ at 35 °C. mdpi.com This high conductivity is likely due to the enhanced mobility of lithium ions at the interface between the Li4(BH4)3I phase and the mesoporous silica. mdpi.com Furthermore, this composite electrolyte demonstrated a high Li ion transfer number of 0.97 and an extended electrochemical stability window up to 5.0 V. mdpi.com The addition of nano-SiO2 as a filler in a poly(ethylene oxide)-Li4(BH4)3I composite electrolyte also significantly improved the dendrite-free cycling ability of a Li symmetric battery. researchgate.net
Surface Modification and Interfacial Properties
The performance of lithium borohydride (LiBH4) in advanced material applications, especially as a solid-state electrolyte, is intrinsically linked to its surface and interfacial properties. Modifying these characteristics is a key strategy to enhance its functionality.
The interaction at the interface between LiBH4 and a support material, such as silica (SiO2), is crucial for achieving high ionic conductivity. rsc.orgnih.gov The formation of a highly conductive interfacial layer is a primary mechanism for the observed enhancement in Li-ion mobility. rsc.org The nature of this interface can be influenced by the preparation method. For example, solid-state NMR studies have shown that the silica surface chemistry in LiBH4/SiO2 nanocomposites differs depending on whether it is prepared by melt infiltration or ball milling. nih.gov Melt infiltration can lead to the formation of a Si···H···BH3 complex at the interface. nih.gov
The surface of the support material also plays a significant role. The presence of silanol groups on the SiO2 surface is believed to interact with the BH4⁻ anions, which in turn facilitates higher Li⁺ mobility. lancs.ac.uk Therefore, pretreating the silica support, for instance by drying it to control the concentration of surface hydroxyl groups, is an important step in optimizing the interfacial properties and, consequently, the ionic conductivity of the composite. acs.org
Furthermore, the interfacial properties are not static and can evolve during operation. In all-solid-state batteries, the formation of a stable solid electrolyte interphase (SEI) is critical for long-term cycling. acs.org For example, in a TiS2/LiBH4-MgO/Li battery, initial cycling at an elevated temperature (60 °C) was necessary to form a stable SEI, which then allowed for sustained operation at room temperature. acs.orgunito.it This highlights the dynamic nature of the interface and the importance of understanding and controlling its evolution. The inherent softness and deformability of LiBH4 contribute to good physical contact at the electrode-electrolyte interface, which is advantageous for minimizing interfacial resistance. researchgate.net
Electrochemical Stability and Interfacial Compatibility in All-Solid-State Batteries
The viability of this compound (LiBH4) as a solid-state electrolyte in all-solid-state batteries is critically dependent on its electrochemical stability window and its compatibility with both cathode and anode materials. nih.govacs.org
The electrochemical stability window of pure LiBH4 is approximately 2.2 V versus Li+/Li. acs.orgnih.gov This limits its application with high-voltage cathode materials. However, modifications to LiBH4 can extend this window. For instance, a LiBH4/LiI mixture nanoconfined in silica has shown an electrochemical stability window extending up to 5.0 V. mdpi.com Similarly, borohydride-substituted argyrodite electrolytes have demonstrated stability up to 5 V vs. Li/Li+. nih.gov
Interfacial compatibility is crucial for the performance of an all-solid-state battery. The interface between the electrolyte and the electrodes should allow for efficient ion transport while preventing detrimental chemical reactions.
Cathode Compatibility (e.g., TiS2, LiCoO2)
The compatibility of lithium borohydride (LiBH4) with cathode materials is a significant factor in the performance of all-solid-state batteries. Due to the relatively low oxidative stability of pure LiBH4, its use has been more successful with lower voltage cathode materials. ckcest.cn
Titanium Disulfide (TiS2): TiS2, with a working potential of about 2 V versus Li+/Li, is a commonly used cathode material in LiBH4-based all-solid-state batteries. acs.orgunito.it A stable interface can be formed between TiS2 and LiBH4, enabling good cycling performance. ckcest.cnresearchgate.netnist.gov An all-solid-state battery with a TiS2 positive electrode, LiBH4 electrolyte, and a Li negative electrode retained a high capacity over 300 charge-discharge cycles at 393 K. researchgate.netnist.gov The second discharge capacity was as high as 205 mAh g⁻¹, corresponding to an 85% utilization of the TiS2. researchgate.net It is suggested that during initial operation, a stable interfacial phase, possibly containing Li2B12H12, forms between the LiBH4 and TiS2. researchgate.netnist.gov This phase is more oxidatively stable than LiBH4 and facilitates long-term cycling. researchgate.netnist.gov Composites of LiBH4 with materials like MgO have also been successfully paired with TiS2 cathodes. acs.orgnih.gov
Lithium Cobalt Oxide (LiCoO2): The use of LiBH4 with higher voltage cathodes like LiCoO2 presents challenges due to the oxidative decomposition of LiBH4 at the interface. ckcest.cnresearchgate.net Direct contact between LiBH4 and LiCoO2 leads to high interfacial resistance. researchgate.net To overcome this, strategies such as introducing a protective intermediate layer are employed. ckcest.cnresearchgate.net
| Cathode | Electrolyte System | Key Performance Metric | Reference |
|---|---|---|---|
| TiS2 | LiBH4 | 205 mAh g⁻¹ initial discharge capacity, stable for 300 cycles at 393 K | researchgate.netnist.gov |
| TiS2 | LiBH4-MgO composite | Successful cycling for >30 cycles at room temperature after formation at 60 °C | acs.orgunito.it |
| LiCoO2 | LiBH4 with Li3PO4 interlayer | Interfacial resistance decreased by 3 orders of magnitude | researchgate.net |
Anode Compatibility (e.g., Li metal, Si3N4)
The compatibility of lithium borohydride (LiBH4) with anode materials is a critical aspect of its application in all-solid-state batteries, with a particular focus on enabling the use of high-capacity anodes like lithium metal.
Lithium (Li) metal: LiBH4 is considered to have good compatibility with lithium metal anodes due to its reducing nature and deformability. researchgate.net The soft mechanical properties of LiBH4 allow for the formation of a good interfacial contact with the Li metal anode. researchgate.net Studies have shown that a stable interface is formed between LiBH4 and metallic lithium. researchgate.net Symmetrical Li|LiBH4|Li cells have demonstrated reversible lithium plating and stripping for over 90 hours at 60 °C. acs.orgunito.it Furthermore, Li plating/stripping tests have been successfully conducted for 100 cycles, indicating favorable electrochemical stability. researchgate.net This compatibility is a significant advantage, as the use of a lithium metal anode can greatly enhance the energy density of the battery. researchgate.net
Silicon Nitride (Si3N4): Silicon nitride has been explored as an alternative anode material in all-solid-state batteries using a LiBH4 electrolyte. researchgate.netscilit.net In a cell with a Si3N4 anode and a LiBH4 solid electrolyte, a high initial capacity of 1700 mAhg⁻¹ was achieved at a C/20 rate. researchgate.netscilit.net Although the capacity decreased in the initial cycles, it stabilized and showed a retention of nearly 88% over 150 cycles. scilit.net The reaction between nano-Si3N4 and lithium can form a fast Li⁺-conductive solid electrolyte interphase (SEI). rsc.org However, microstructural investigations have revealed the formation of cracks at the interface, which contributes to an increase in interfacial resistance during cycling. scilit.net
| Anode Material | Electrolyte | Key Finding | Reference |
|---|---|---|---|
| Li metal | LiBH4 | Stable interface, reversible plating/stripping for 100 cycles | researchgate.net |
| Li metal | LiBH4-MgO composite | Reversible plating/stripping for over 90 hours at 60°C | acs.orgunito.it |
| Si3N4 | LiBH4 | Initial capacity of 1700 mAhg⁻¹, 88% capacity retention over 150 cycles | scilit.net |
Strategies for Interface Engineering (e.g., Li3PO4 intermediate layer)
Interfacial engineering is a critical strategy to overcome the challenges of incompatibility between lithium borohydride (LiBH4) and certain electrode materials, particularly high-voltage cathodes, in all-solid-state batteries. ckcest.cnresearchgate.netrsc.org The primary goal is to create a stable interface that allows for efficient lithium-ion transport while preventing detrimental side reactions.
One of the most effective strategies is the introduction of an artificial buffer layer between the electrolyte and the electrode. ckcest.cnresearchgate.netrsc.org This is especially crucial when using LiBH4 with high-voltage cathodes like LiCoO2, where direct contact leads to high interfacial resistance due to the oxidative decomposition of LiBH4. researchgate.netresearchgate.net
A prominent example is the use of a lithium phosphorous oxy-nitride (Li3PO4) intermediate layer. ckcest.cnresearchgate.netresearchgate.net Applying a thin film of Li3PO4 onto the surface of LiCoO2 particles has been shown to be highly effective. researchgate.net Research has demonstrated that a 10-25 nm-thick Li3PO4 intermediate layer can decrease the interfacial resistance between LiBH4 and LiCoO2 by as much as three orders of magnitude. researchgate.netresearchgate.net This significant reduction in resistance is achieved by suppressing the interfacial reaction between the two materials. researchgate.net
Besides Li3PO4, other materials like LiNbO3 and Al2O3 have also been investigated as buffer layers. researchgate.net These thin films, deposited by techniques such as pulsed laser deposition (PLD), can create a smooth and stable interface. researchgate.net
In addition to creating artificial layers, in-situ formation of a stable interface during battery operation is another important aspect of interface engineering. For instance, in a TiS2/LiBH4 system, it is believed that a stable interfacial phase, likely containing Li2B12H12, is formed during the initial cycles. researchgate.netnist.gov This new phase is more oxidatively stable than LiBH4 and acts as a self-formed protective layer, enabling long-term cycling stability. researchgate.netnist.gov
Furthermore, composite approaches can also be considered a form of interface engineering. For example, in a LiBH4/Li3PO4 composite, a double-coated structure can form where LiBO2 acts as an intermediate layer preventing further reaction between LiBH4 and Li3PO4, while an outer amorphous LiBH4 layer provides a continuous ionic conduction network. researchgate.net
| Compound Name | Chemical Formula |
|---|---|
| This compound | LiBH4 |
| Silicon Dioxide | SiO2 |
| Mobil Composition of Matter No. 41 | MCM-41 |
| Lithium Amide | LiNH2 |
| Phosphorus Pentasulfide | P2S5 |
| Magnesium Oxide | MgO |
| Lithium Iodide | LiI |
| Titanium Disulfide | TiS2 |
| Lithium Cobalt Oxide | LiCoO2 |
| Lithium | Li |
| Silicon Nitride | Si3N4 |
| Lithium Phosphorous Oxy-nitride | Li3PO4 |
| Lithium Niobate | LiNbO3 |
| Aluminum Oxide | Al2O3 |
| Lithium Metaborate (B1245444) | LiBO2 |
Mechanism of Lithium Ion Conduction in this compound and its Composites
The mechanism of lithium ion (Li⁺) conduction in this compound (LiBH₄) is a subject of extensive research, driven by its potential as a solid-state electrolyte for all-solid-state lithium batteries. researchgate.netewadirect.com Pure LiBH₄ exhibits a significant increase in ionic conductivity at higher temperatures, which is linked to a structural phase transition. ewadirect.com At room temperature, LiBH₄ has an orthorhombic crystal structure, but as the temperature rises, it transitions to a hexagonal crystal system. ewadirect.com This high-temperature phase possesses higher symmetry and expanded B-H bond lengths, which facilitates greater Li⁺ mobility. ewadirect.com The functionalized [BH₄]⁻ units are key, as their topological modification and substitution can be used to precisely control the pathways for Li⁺ transport. ewadirect.com
However, the low ionic conductivity of pure LiBH₄ at room temperature hinders its practical application. researchgate.net To enhance conductivity, various strategies are employed, primarily through the creation of composites and doping. researchgate.netmdpi.com The core principle behind these modifications is to introduce defects, create favorable interfaces, or stabilize high-conductivity phases at lower temperatures. researchgate.netbohrium.com
One effective strategy involves creating composites with materials like hexagonal boron nitride (h-BN). Theoretical calculations indicate that defects in the h-BN can induce a 14% expansion in the volume of the [BH₄]⁻ tetrahedron in the adjacent LiBH₄. researchgate.net This deformation weakens the interaction between lithium and hydrogen (Li-H), thereby promoting the migration of Li⁺ ions. researchgate.net This defect-induced deformation strategy has been shown to achieve a lithium ionic conductivity of 1.15 × 10⁻⁴ S/cm at 40 °C in a LiBH₄/BN composite, with a high Li-ion transference number of 97%. researchgate.net
Another approach is the use of Metal-Organic Frameworks (MOFs) as porous hosts. In one study, a porous Li-MOF was infiltrated with LiBF₄, resulting in a composite electrolyte with an ionic conductivity of 1.09 × 10⁻⁵ S cm⁻¹ at room temperature. nih.gov The uniform nanoconfinement of LiBH₄-based materials within mesoporous silica has also yielded electrolytes with high conductivity, attributed to the high mobility of lithium ions at the interface layer. mdpi.com
The following table summarizes the ionic conductivity of various LiBH₄-based composites:
| Composite Material | Ionic Conductivity (S/cm) | Temperature (°C) | Reference |
| LiBH₄/BN | 1.15 × 10⁻⁴ | 40 | researchgate.net |
| Li(BH₄)₀.₂₅(NH₂)₀.₇₅ | 2.0 × 10⁻⁴ | 40 | mdpi.com |
| Li(NH₃)₀.₅BH₄@SiO₂ | 3.95 × 10⁻² | 60 | mdpi.com |
| LiBH₄-LiBF₄ | 0.9 × 10⁻⁵ | 30 | mdpi.com |
| LiBH₄/LiI in silica | 2.5 × 10⁻⁴ | 35 | mdpi.com |
| Li-AOIA@BF₄ (MOF) | 1.09 × 10⁻⁵ | Room Temp. | nih.gov |
This compound in Neutron Radiation Shielding
This compound has emerged as a highly promising material for neutron radiation shielding. sinaweb.netarxiv.org Its effectiveness stems from the unique combination of its constituent elements: lithium, boron, and hydrogen. researchgate.netkntu.ac.ir Each of these elements possesses advantageous properties for interacting with neutron radiation, making the LiBH₄ molecule a multi-functional shielding component. arxiv.orgkntu.ac.ir
Neutron Absorption Characteristics
The exceptional neutron shielding capability of this compound is fundamentally due to the high neutron absorption cross-sections of the isotopes ⁶Li and ¹⁰B. arxiv.orgkntu.ac.ir Natural lithium contains approximately 7.59% ⁶Li, and natural boron contains about 19.8% ¹⁰B. kntu.ac.ir Both of these isotopes are highly effective at capturing thermal neutrons. arxiv.orgkntu.ac.ir
The interaction of a neutron with ⁶Li results in a (n,t) reaction, producing tritium (B154650) and an alpha particle, while the interaction with ¹⁰B results in an (n,α) reaction, producing a lithium nucleus and an alpha particle. These capture reactions effectively remove neutrons from the radiation field. The cross-section for the ⁶Li(n,t) reaction for thermal neutrons (at 0.0253 eV) is approximately 940 barns. jaea.go.jp
Furthermore, the hydrogen atoms within the LiBH₄ molecule play a crucial role. sinaweb.netarxiv.org Hydrogen has a light nucleus and acts as an excellent reflector and moderator for neutrons, particularly fast neutrons. researchgate.netkntu.ac.ir It efficiently slows down high-energy neutrons through scattering, making them more susceptible to capture by the lithium and boron isotopes. kntu.ac.ir This combination of fast neutron moderation by hydrogen and subsequent thermal neutron absorption by lithium and boron makes LiBH₄ a comprehensive shielding material. arxiv.orgkntu.ac.ir Studies have noted that the performance of lithium borohydride surpasses that of boron carbide in shielding against fast neutrons. arxiv.orgkntu.ac.irkntu.ac.ir
The following table displays the thermal neutron cross-sections for the key isotope involved in neutron capture within LiBH₄:
| Isotope | Reaction | Thermal Neutron Cross-Section (0.0253 eV) | Reference |
| ⁶Li | (n,t) | 940.4 b | jaea.go.jp |
| ⁶Li | (n,γ) | 38.49 mb | jaea.go.jp |
| ⁶Li | (n,elastic) | 798.0 mb | jaea.go.jp |
| ⁶Li | (n,total) | 941.2 b | jaea.go.jp |
Note: b = barns, mb = millibarns
Integration into Shielding Materials (e.g., Concrete, B₄C Composites)
To be used in practical applications, this compound is integrated as a component within a larger matrix material, such as concrete or polymer composites. sinaweb.netkntu.ac.ir Research has focused on incorporating LiBH₄ into high-performance concrete (HPC) to optimize shielding effectiveness. sinaweb.netarxiv.org
The synergy between LiBH₄ and B₄C is particularly noteworthy. While B₄C is a well-established neutron absorber, studies indicate that LiBH₄ is more effective against fast neutrons. arxiv.orgkntu.ac.ir By combining these materials in a concrete matrix, a shield can be engineered that effectively attenuates a broad spectrum of neutron energies. sinaweb.net The hydrogen in LiBH₄ moderates fast neutrons, which are then absorbed by the ¹⁰B in both the B₄C and LiBH₄, as well as the ⁶Li in the LiBH₄. arxiv.orgkntu.ac.ir This multi-component approach allows for the design of more compact, efficient, and lightweight neutron shields for use in nuclear facilities and space exploration. sinaweb.netresearchgate.net
Applications in Organic Synthesis
General Principles of Borate(1-), tetrahydro-, lithium as a Reducing Agent
Lithium borohydride (B1222165) serves as a source of hydride (H⁻) for the reduction of various functional groups. wikipedia.org Its reactivity is influenced by the solvent, with the order being ether > THF > 2-propanol. harvard.edu This is due to the availability of the lithium cation to coordinate with the substrate, which facilitates the reduction process. harvard.edu
Lithium borohydride is a stronger reducing agent than sodium borohydride (NaBH₄) but weaker than lithium aluminum hydride (LiAlH₄). wikipedia.org This difference in reactivity can be attributed to several factors:
Electronegativity: Aluminum is less electronegative than boron, making the Al-H bond in LiAlH₄ more polar and the hydride more reactive. differencebetween.comyoutube.com
Bond Strength: The B-H bond in borohydride is stronger than the Al-H bond in aluminum hydride, making NaBH₄ less reactive. youtube.com
Counterion Effect: The lithium cation (Li⁺) in LiBH₄ is a better Lewis acid than the sodium cation (Na⁺) in NaBH₄. masterorganicchemistry.comyoutube.com
This hierarchy of reactivity allows for selective reductions. While NaBH₄ is typically used for reducing aldehydes and ketones, LiBH₄ can also reduce less reactive functional groups like esters. quora.com LiAlH₄ is a much more powerful and less selective reducing agent, capable of reducing a wide range of functional groups including carboxylic acids, amides, and nitriles. masterorganicchemistry.comharvard.edu
Interactive Table: Comparison of Hydride Reducing Agents
| Reagent | Formula | Relative Reactivity | Common Substrates Reduced |
| Sodium Borohydride | NaBH₄ | Weak | Aldehydes, Ketones |
| This compound | LiBH₄ | Moderate | Aldehydes, Ketones, Esters, Lactones, Epoxides, Primary Amides, Nitriles |
| Lithium Aluminum Hydride | LiAlH₄ | Strong | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles, Epoxides |
The lithium cation plays a crucial role in the enhanced reactivity of lithium borohydride compared to sodium borohydride. masterorganicchemistry.com As a small, hard Lewis acid, the lithium ion coordinates to the electrophilic carbonyl oxygen of the substrate. borates.todaymasterorganicchemistry.com This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydride. borates.todaymasterorganicchemistry.comchemistrysteps.com This activation of the substrate is a key factor in the ability of LiBH₄ to reduce less reactive carbonyl compounds like esters. masterorganicchemistry.com
Selective Reduction Reactions Mediated by this compound
Lithium borohydride is valued for its ability to selectively reduce certain functional groups while leaving others intact. harvard.edu
A primary application of lithium borohydride is the reduction of esters and lactones to their corresponding primary alcohols. wikipedia.orgharvard.edu This reaction is a key advantage of LiBH₄ over the milder NaBH₄, which is generally unreactive towards esters. quora.com The ability of the lithium cation to coordinate with and activate the ester carbonyl group is essential for this transformation. borates.todaymasterorganicchemistry.com
General Reaction: R-COOR' + LiBH₄ → R-CH₂OH + R'-OH
Lithium borohydride is also capable of reducing nitriles and primary amides to the corresponding primary amines. wikipedia.org While LiAlH₄ is more commonly used for these reductions, LiBH₄ offers a milder alternative. masterorganicchemistry.comjove.com In some cases, the reduction of nitriles with LiBH₄ can be facilitated by the presence of other reagents, such as sodium amidoborane, which can lead to a synergistic effect and higher yields. rsc.orgresearchgate.net
General Reactions: R-C≡N + LiBH₄ → R-CH₂NH₂ R-CONH₂ + LiBH₄ → R-CH₂NH₂
Lithium borohydride can be used to open epoxide rings, yielding alcohols. wikipedia.org9afi.com The hydride attacks one of the carbon atoms of the epoxide ring in an S_N2-type reaction, leading to the cleavage of a C-O bond. transformationtutoring.comyoutube.com The regioselectivity of the ring opening can be influenced by the substitution pattern of the epoxide and the reaction conditions. In some cases, catalytic amounts of other reagents can be used to control the regioselectivity of the hydroboration and subsequent ring opening. nih.govacs.org
Solvent Effects on this compound Reactivity and Selectivity
The choice of solvent significantly influences the reactivity and selectivity of lithium borohydride. Its reducing power is not static but can be modulated by the reaction medium. The reactivity of LiBH₄ has been observed to follow the order: ether > tetrahydrofuran (B95107) (THF) > 2-propanol. harvard.edu This trend is linked to the ability of the solvent to coordinate with the lithium cation. In ethers, the lithium ion is readily available to complex with the carbonyl substrate, which enhances the carbonyl group's electrophilicity and promotes the reduction. harvard.edu
Aprotic ethereal solvents such as diethyl ether and THF are standard choices because they are compatible with the strong hydride donor and effectively solubilize the reagent. acsgcipr.orgnumberanalytics.com Lithium borohydride is particularly soluble in diethyl ether. acsgcipr.org
Interestingly, the addition of a co-solvent, such as methanol (B129727), to an ethereal solvent can lead to unique chemoselectivity. acs.orgrsc.org For instance, in a mixture of diglyme (B29089) and methanol, lithium borohydride can selectively reduce primary amides in the presence of secondary amides or carboxylates. rsc.org Similarly, using ether with a small amount of methanol allows for the rapid and selective reduction of esters and epoxides while leaving functional groups like nitro, chloro, or amides intact. rsc.org This modification of reactivity highlights the crucial role of the solvent system in fine-tuning the reducing properties of lithium borohydride for complex synthetic challenges.
Table 2: Solubility and Reactivity of LiBH₄ in Various Solvents
| Solvent | Solubility (mol/L at 25°C) | Relative Reactivity | Reference |
|---|---|---|---|
| Diethyl ether | 5.92 | High | acsgcipr.orgharvard.edu |
| Tetrahydrofuran (THF) | 2.96 | Medium | acsgcipr.orgharvard.edu |
| 2-Propanol | Not specified | Low | harvard.edu |
Limitations and Non-Reacting Functional Groups in this compound Reductions
While a more powerful reducing agent than sodium borohydride, lithium borohydride still exhibits a useful degree of chemoselectivity, allowing it to reduce certain functional groups while leaving others untouched. This selectivity is a key advantage in the synthesis of complex molecules where specific transformations are required without protecting other reactive sites.
Compared to the much stronger reducing agent, lithium aluminum hydride (LiAlH₄), LiBH₄ is less reactive. wikipedia.org This moderated reactivity means that under typical conditions, lithium borohydride will not reduce several common functional groups. These generally non-reactive groups include:
Carboxylic acids harvard.edu
Tertiary amides wikipedia.orgharvard.edu
Nitro groups wikipedia.org
Alkyl halides wikipedia.org
Isolated non-polar carbon-carbon multiple bonds (alkenes and alkynes) cdnsciencepub.combyjus.com
Although it is generally stated that LiBH₄ is used for reducing esters, its reaction with them can be slow. borates.today However, it is capable of reducing esters to alcohols, a reaction not efficiently achieved with NaBH₄. wikipedia.org It can also reduce primary amides to amines and open epoxides. wikipedia.orgrsc.org The inertness of LiBH₄ towards functional groups like carboxylic acids and tertiary amides allows for the selective reduction of esters or ketones within the same molecule. harvard.edu For example, an ester can be reduced to an alcohol while a carboxylic acid group in the same molecule remains unaffected. harvard.edu
Table 3: Chemoselectivity of LiBH₄ Compared to Other Hydride Reagents
| Functional Group | LiBH₄ Reactivity | NaBH₄ Reactivity | LiAlH₄ Reactivity |
|---|---|---|---|
| Aldehydes | Reduces harvard.edu | Reduces cdnsciencepub.com | Reduces byjus.com |
| Ketones | Reduces harvard.edu | Reduces cdnsciencepub.com | Reduces byjus.com |
| Esters | Reduces wikipedia.org | Generally no reaction khanacademy.org | Reduces byjus.com |
| Carboxylic Acids | No reaction harvard.edu | No reaction cdnsciencepub.com | Reduces byjus.com |
| Primary Amides | Reduces wikipedia.org | No reaction youtube.com | Reduces byjus.com |
| Tertiary Amides | No reaction wikipedia.org | No reaction youtube.com | Reduces byjus.com |
| Nitro Groups | No reaction wikipedia.org | No reaction cdnsciencepub.com | No reaction wikipedia.org |
Advanced Characterization Techniques
Diffraction Techniques for Structural Analysis of Borate(1-), tetrahydro-, lithium
Diffraction methods are fundamental in determining the arrangement of atoms within a crystalline material. By analyzing the diffraction pattern produced when a beam of X-rays or neutrons interacts with the sample, the crystal structure, including lattice parameters and atomic positions, can be elucidated.
X-ray Diffraction (XRD)
X-ray diffraction is a powerful technique for investigating the crystal structure of materials. In the context of lithium borohydride (B1222165), XRD has been instrumental in identifying its room-temperature orthorhombic structure and its transition to a hexagonal phase at higher temperatures. filinchuk.com
At room temperature, lithium borohydride exhibits an orthorhombic crystal structure belonging to the Pnma space group. researchgate.netwikipedia.org XRD analysis confirms this structure and can be used to monitor changes upon treatments like high-energy ball milling, which may induce some degree of nanometrization but generally does not alter the fundamental crystal structure. researchgate.net
Temperature-dependent XRD studies have been crucial in characterizing the phase transition from the orthorhombic to a high-temperature hexagonal phase, which occurs at approximately 381 K. filinchuk.com Synchrotron radiation powder X-ray diffraction (SR-PXD) provides high-resolution data that allows for detailed structural refinements and the study of how the unit cell parameters evolve with temperature. acs.org For instance, in anion-substituted lithium borohydride, such as Li(BH₄)₁₋ₓClₓ, SR-PXD can track the changes in the unit cell volume and the degree of chloride substitution as a function of temperature. acs.org
Table 1: Crystallographic Data for Orthorhombic LiBH₄ from XRD
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 7.17858(4) |
| b (Å) | 4.43686(2) |
| c (Å) | 6.80321(4) |
| Formula units (Z) | 4 |
Source: wikipedia.org
Neutron Powder Diffraction (NPD)
Neutron powder diffraction is particularly advantageous for studying materials containing light elements like hydrogen, as neutrons have a significant scattering cross-section for these elements, unlike X-rays. osti.gov This makes NPD an essential tool for accurately determining the positions of hydrogen atoms within the borohydride ([BH₄]⁻) anion in LiBH₄.
NPD studies on isotopically labeled lithium borohydride (⁷Li¹¹BD₄) have provided precise information on the B–H bond lengths and H–B–H angles within the [BH₄]⁻ tetrahedra across a range of temperatures. researchgate.net These studies have shown that the [BH₄]⁻ tetrahedra maintain a nearly ideal configuration even as the material approaches its phase transition temperature. researchgate.net As the temperature increases towards the orthorhombic-to-hexagonal phase transition, NPD data reveals increasing disorder of the [BH₄]⁻ tetrahedra, indicated by large atomic displacement parameters. researchgate.net In the high-temperature hexagonal phase, this disorder becomes extreme, with the [BH₄]⁻ units exhibiting significant rotational freedom. researchgate.net
The combination of XRD and NPD provides a comprehensive understanding of the crystal structure, with XRD giving precise information on the heavier atoms and NPD providing crucial details about the hydrogen atom positions and dynamics.
Spectroscopic Methods for Molecular and Electronic Structure Elucidation
Spectroscopic techniques probe the energy levels within a material, providing information about molecular vibrations, rotations, and the local electronic environment of specific nuclei.
Infrared Spectroscopy (FT-IR, ATR-IR)
Infrared (IR) spectroscopy is a widely used technique to investigate the vibrational modes of molecules. For lithium borohydride, IR spectroscopy, often utilizing Fourier-transform (FT-IR) and attenuated total reflectance (ATR-IR) methods, provides valuable information on the dynamics of the [BH₄]⁻ anion. unige.chscispace.com
The IR spectrum of LiBH₄ is characterized by distinct absorption bands corresponding to the bending and stretching modes of the B–H bonds. unige.chscispace.com The bending modes typically appear in the 1000–1500 cm⁻¹ region, while the stretching modes are observed in the 2000–2500 cm⁻¹ range. unige.chscispace.com The positions and shapes of these bands can be sensitive to the local environment and symmetry of the [BH₄]⁻ ion. For example, in situ ATR-FTIR can be used to monitor changes in the vibrational modes during chemical reactions or under different conditions. osti.gov The use of ATR is often preferred as it can be challenging to prepare suitable samples of air- and moisture-sensitive compounds like LiBH₄ using traditional methods like KBr pellets. unige.chthermofisher.com
Table 2: Characteristic IR Absorption Bands for LiBH₄
| Vibrational Mode | Wavenumber Range (cm⁻¹) |
|---|---|
| B–H Bending | 1000–1500 |
| B–H Stretching | 2000–2500 |
Source: unige.chscispace.com
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. Polycrystalline LiBH₄ has been studied over a range of temperatures using Raman spectroscopy. iaea.org The observed Raman active modes are consistent with a distorted tetrahedral configuration of the [BH₄]⁻ ion in the orthorhombic phase. iaea.org
A key finding from temperature-dependent Raman studies is the clear indication of a structural phase transition. iaea.org As the temperature is increased, the splitting of certain modes disappears suddenly at approximately 384 K, pointing to a transition to a phase with higher local symmetry for the [BH₄]⁻ tetrahedron. iaea.org This first-order transition also exhibits a hysteresis of about 8 K. iaea.org Following the transition, a significant and discontinuous broadening of the remaining bands is observed, suggesting the onset of large-amplitude vibrations of the [BH₄]⁻ tetrahedra. iaea.org Spatially resolved Raman spectroscopy has also been employed to study anion exchange in mixtures of borohydrides, demonstrating the stability of the [BH₄]⁻ anionic unit. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ⁷Li NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment and dynamics of specific atomic nuclei. For lithium borohydride, ⁷Li, ¹¹B, and ¹H NMR are particularly informative. acs.orgiaea.org
Solid-state NMR provides insights into the structure and dynamics in the crystalline state. Variable temperature (VT) magic-angle spinning (MAS) NMR studies of ⁷Li, ¹¹B, and ¹H have been used to investigate the phase transition from the orthorhombic to the hexagonal form. acs.org These studies complement diffraction data by providing information on the local coordination and dynamics. acs.org For instance, ⁷Li NMR spectra can show motional narrowing as the temperature increases, indicating an increase in Li-ion mobility, particularly across the phase transition. researchgate.net
⁷Li NMR is also sensitive to the local electronic structure and can be used to determine microscopic diffusion parameters. researchgate.net The analysis of spin-lattice relaxation rates in ⁷Li NMR can reveal information about the dynamics of Li⁺ ions, with rapid local interfacial dynamics being characterized by small activation energies. researchgate.net ¹¹B NMR, including techniques like Magic Angle Spinning (MAS) and Multiple Quantum (MQ) MAS, can resolve different boron sites within the crystal structure and provide information on the quadrupole coupling parameters and isotropic chemical shifts. iaea.org First-principle calculations can be used in conjunction with experimental NMR data to provide a more detailed understanding of the relationship between the boron chemical shift and the local ionic coordination. acs.org
Table 3: NMR Nuclei for the Study of Lithium Borohydride
| Nucleus | Application |
|---|---|
| ⁷Li | Probing Li-ion dynamics, phase transitions, and local electronic structure. |
| ¹¹B | Investigating the [BH₄]⁻ anion structure, resolving different boron sites, and determining quadrupole coupling parameters. |
| ¹H | Studying the dynamics of the [BH₄]⁻ anion and proton environments. |
Thermal Analysis Techniques for Reaction Pathway and Stability Studies
Thermal analysis techniques are crucial for understanding the thermal stability and decomposition pathways of lithium borohydride (LiBH₄). These methods provide valuable data on phase transitions, melting points, and the temperatures at which decomposition and hydrogen release occur.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is used to study the thermal behavior of materials, including phase transitions and decomposition. For lithium borohydride, DSC analysis reveals a polymorphic transition from an orthorhombic structure to a hexagonal structure at approximately 110 ± 2 °C, with an associated enthalpy change of 5.0 ± 0.9 kJ/mol. unito.it The melting point of lithium borohydride is approximately 275 °C, at which point it begins to decompose. sigmaaldrich.com
DSC measurements are often performed under a controlled atmosphere, such as argon or hydrogen, to prevent unwanted reactions with air and moisture. unito.itacs.org The heating rates can be varied, typically ranging from 5 to 20 °C/min, to study the kinetics of thermal events. unito.itacs.org For instance, in the study of the LiBH₄–LiBr binary system, DSC was used under a hydrogen atmosphere to analyze the thermal behavior of the mixtures. unito.itacs.org
The data obtained from DSC can be used to construct phase diagrams and determine thermodynamic properties like enthalpy of mixing. unito.it For example, the enthalpy of mixing for the formation of the hexagonal Li(BH₄)₀.₆(Br)₀.₄ solid solution was determined to be -1.0 ± 0.2 kJ/mol through DSC measurements. unito.it
Interactive Data Table: Thermal Properties of Lithium Borohydride from DSC Analysis
| Property | Value | Conditions |
| Polymorphic Transition Temperature | 110 ± 2 °C | - |
| Enthalpy of Polymorphic Transition | 5.0 ± 0.9 kJ/mol | - |
| Melting Point | ~275 °C (decomposes) | - |
| Enthalpy of Mixing (h-Li(BH₄)₀.₆(Br)₀.₄) | -1.0 ± 0.2 kJ/mol | - |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique where the mass of a sample is measured over time as the temperature changes. This method is essential for studying the decomposition of lithium borohydride and quantifying the amount of hydrogen released. kohan.com.tw The thermal decomposition of pure LiBH₄ is a multi-step process. researchgate.net
TGA is often coupled with other analytical techniques, such as mass spectrometry (MS), to identify the gaseous products evolved during decomposition. researchgate.netrsc.org This combination, known as TGA-MS, has been instrumental in studying the dehydrogenation of LiBH₄ and its composites. researchgate.netrsc.org For example, in studies of fluoride-substituted LiBH₄, TGA/DSC-MS revealed that decomposition begins at a significantly lower temperature (around 80 °C) with the release of diborane (B8814927) (B₂H₆). rsc.org
The decomposition of LiBH₄ is influenced by various factors, including the presence of additives and the surrounding atmosphere. mdpi.comiaea.org For instance, the addition of certain catalysts can lower the decomposition temperature and improve the kinetics of hydrogen release. mdpi.com TGA studies on LiBH₄ modified with TiO₂ showed hydrogen desorption starting from 100 °C. iaea.org
Interactive Data Table: TGA Data for Lithium Borohydride and its Composites
| Material | Onset Decomposition Temperature (°C) | Hydrogen Release (wt.%) |
| Pure LiBH₄ | >400 | ~18.5 (theoretical) |
| LiBH₄-MoS₂ | 171 | 5.6 (at 320 °C) |
| 6LiBH₄/SrF₂ | 175 | 4.9 (by 350 °C) |
| LiBH₄ + 20 wt.% Ce₂S₃ | 250 | ~4.0 (at 400 °C) |
| LiBH₄ + TiO₂ | 100 | 9 |
| LiBH₄ + 0.2MgCl₂ + 0.1TiCl₃ | 60 | 5 |
Gas Evolution and Pressure-Composition-Temperature (PCT) Measurements (e.g., Sieverts Method)
The study of gas evolution and the thermodynamic parameters of hydrogen absorption and desorption in lithium borohydride are critical for its application in hydrogen storage. The Sieverts method is a standard technique used for these measurements, providing Pressure-Composition-Temperature (PCT) data. researchgate.netresearchgate.net
The Sieverts apparatus allows for the precise measurement of the amount of gas absorbed or desorbed by a solid material at a given temperature and pressure. researchgate.net This data is used to construct PCT curves, which plot the equilibrium hydrogen pressure against the hydrogen concentration in the material at a constant temperature. nist.gov These curves reveal important thermodynamic information, such as the enthalpy and entropy of dehydrogenation. mdpi.com
For the 6LiBH₄/SrF₂ system, PCT measurements showed distinct plateau regions at different temperatures, indicating the equilibrium pressures for hydrogen release. mdpi.com The enthalpy and entropy of dehydrogenation for this system were determined to be 52 kJ/mol H₂ and 87 J/(mol·K) H₂, respectively. mdpi.com The decomposition pathway of LiBH₄ is also pressure-dependent; at high hydrogen pressures (e.g., 10-50 bar), it can decompose to form Li₂B₁₂H₁₂. nih.gov In the 2LiBH₄ + MgH₂ system, different reaction pathways are observed depending on the hydrogen backpressure, influencing the formation of MgB₂. nih.govunige.ch
The rate of hydrogen evolution can also be controlled by temperature. bts.gov Studies have shown a direct correlation between temperature and the rate of hydrogen gas evolution from borohydride solutions. bts.gov
Interactive Data Table: PCT Data for a Modified Lithium Borohydride System (6LiBH₄/SrF₂)
| Temperature (°C) | Plateau Pressure (MPa) |
| 400 | ~0.35 |
| 450 | ~0.70 |
| 500 | ~1.15 |
Electrochemical Characterization for Battery Applications (e.g., Electrochemical Impedance Spectroscopy (EIS))
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the electrochemical properties of materials, particularly in the context of battery applications. bohrium.comucl.ac.ukresearchgate.net It probes the various physical and chemical processes occurring within a battery, such as ion diffusion, charge transfer, and the formation of interfaces. youtube.comjecst.org
For all-solid-state batteries utilizing lithium borohydride as a solid electrolyte, EIS is crucial for characterizing the ionic conductivity of the electrolyte and the interfaces with the electrodes. researchgate.net The technique involves applying a small AC voltage over a wide range of frequencies and measuring the resulting current to determine the impedance of the system. jecst.orgbatterypowertips.com
An EIS spectrum, often represented as a Nyquist plot, can reveal the different resistance and capacitance contributions within the battery. youtube.comlcms.cz For instance, a typical Nyquist plot for a lithium-ion battery can distinguish between the bulk resistance of the electrolyte, the charge transfer resistance at the electrode-electrolyte interface, and the impedance related to the solid electrolyte interphase (SEI) layer. jecst.org
In the context of LiBH₄-based solid-state batteries, EIS studies have been used to investigate the compatibility of LiBH₄ with various electrode materials. For example, when Si₃N₄ was used as an anode with a LiBH₄ electrolyte, EIS was employed alongside other techniques to understand the lithiation and delithiation mechanisms. researchgate.net Similarly, the addition of other materials, like 0.75Li₂S·0.25P₂S₅ to Li(BH₄)₀.₇₅I₀.₂₅, has been shown through EIS to enhance the Li-ion conductivity. researchgate.net
The interpretation of EIS data often relies on the use of equivalent circuit models, which represent the different electrochemical processes as a combination of resistors, capacitors, and other electrical elements. jecst.orglcms.cz Fitting the experimental data to these models allows for the quantification of the various impedance components. jecst.org
Interactive Data Table: Key Parameters from EIS for Battery Analysis
| Parameter | Description | Information Gained |
| Bulk Resistance (Rb) | Resistance of the electrolyte, separator, and electrodes. | Ionic conductivity of the electrolyte. |
| Charge Transfer Resistance (Rct) | Resistance to the electrochemical reaction at the electrode surface. | Kinetics of the electrode reactions. |
| SEI Resistance (RSEI) | Resistance of the solid electrolyte interphase layer. | Stability and properties of the SEI layer. |
| Warburg Impedance (W) | Impedance related to the diffusion of ions within the electrode. | Diffusion coefficient of Li⁺ ions. |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Borate(1-), tetrahydro-, lithium Systems
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of lithium borohydride (B1222165). It allows for accurate calculations of the ground-state properties of many-body systems by mapping them onto a simpler system of non-interacting electrons in an effective potential.
DFT calculations consistently show that lithium borohydride is an insulator with a wide band gap. researchgate.net The bonding within the LiBH₄ crystal is characterized by a combination of ionic and covalent interactions. Analyses of the electronic structure and Born effective charge tensors indicate that lithium atoms are ionized, existing as Li⁺ cations. aps.orgresearchgate.net The [BH₄]⁻ anion, in turn, is held together by strong covalent bonds between the boron and hydrogen atoms. aps.orgresearchgate.netosti.gov
A Löwdin population analysis performed on a LiBH₄ cluster interacting with a C₆₀ fullerene revealed net charges of +0.46 for Li, -0.56 for B, and +0.01 for H, further illustrating that lithium acts as an electron donor and boron as an acceptor. osti.gov The primary bonding between the Li⁺ cation and the [BH₄]⁻ complex anion is predominantly ionic. osti.gov First-principles calculations predict a band gap of approximately 6.73 eV to 7.1 eV for the ambient orthorhombic (Pnma) phase. researchgate.net
Vibrational analysis using DFT provides a detailed interpretation of experimental infrared (IR) and Raman spectra. The calculated Γ-phonon eigenmodes for the orthorhombic phase of LiBH₄ can be distinctly categorized into three groups. aps.orgresearchgate.net
Librational and Translational Modes: These occur at lower frequencies, typically below 500 cm⁻¹, and involve the librational (rotational oscillation) and translational movements of the Li⁺ cations and [BH₄]⁻ anions. aps.orgresearchgate.netfilinchuk.com
B-H Bending Modes: These internal modes of the [BH₄]⁻ anion are found in the mid-frequency range, around 1100-1300 cm⁻¹. aps.orgresearchgate.netunige.ch
B-H Stretching Modes: These modes correspond to the stretching of the covalent B-H bonds and appear at the highest frequencies, around 2300 cm⁻¹. aps.orgresearchgate.net
The strong internal bonding of the [BH₄]⁻ complex is evidenced by the fact that a molecular approximation can fairly reproduce the frequencies of the internal bending and stretching modes. aps.orgresearchgate.net The librational modes have been shown to contribute significantly to the considerable anisotropy of the static dielectric permittivity tensor. aps.orgresearchgate.net Periodical DFT calculations have demonstrated that factor group splitting is typically small (around 10 cm⁻¹), allowing site symmetry to be used to predict the splitting of deformation modes observed in spectra. unige.ch
| Mode Type | Calculated Frequency Range (cm⁻¹) | Experimental Frequency Range (cm⁻¹) | Primary Motion |
|---|---|---|---|
| External (Librational/Translational) | < 500 | < 500 | Li⁺ and [BH₄]⁻ displacements |
| Internal B-H Bending | ~1100 | ~1100 - 1300 | Deformation of [BH₄]⁻ anion |
| Internal B-H Stretching | ~2300 | ~2300 | Stretching of B-H bonds |
DFT calculations have been employed to determine the formation energies and other key thermodynamic parameters of LiBH₄, which are crucial for assessing its stability and potential for hydrogen storage applications. The calculated enthalpy of formation (ΔH_f) for the decomposition reaction (LiBH₄ → LiH + B + ³/₂ H₂) is generally in good agreement with experimental values, though the exact figures can vary depending on the functional and corrections used.
One DFT study reported a calculated energy of -71.3 kJ/mol H₂ (using the PW91 functional), which, after a zero-point energy correction, yields an enthalpy of -52 kJ/mol H₂. researchgate.net This is comparable to the experimental value of -68.9 kJ/mol H₂. researchgate.net Another first-principles calculation reported good agreement with the experimental heat of formation. aps.orgscilit.com The thermodynamic stability of LiBH₄ is a significant barrier to its practical use for hydrogen storage, but research has shown that this can be altered. researchgate.net For instance, applying mechanical strain can significantly reduce the enthalpy of formation; a triaxial compressive strain of 9% was calculated to lower the ΔH_f from -94.95 kJ/mol H₂ to -40.01 kJ/mol H₂. researchgate.net
| Method | Functional/Level | Calculated Value (kJ/mol H₂) | Reference |
|---|---|---|---|
| DFT (with ZPE correction) | PW91 | -52 | researchgate.net |
| DFT (with ZPE correction) | LDA | -57 | researchgate.net |
| Ab initio Simulation | PAW | -52.9 | nih.gov |
| Experimental | - | -68.9 | researchgate.net |
| Experimental | - | -74 | nih.gov |
Computational Thermodynamics (e.g., CALPHAD Method)
The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational tool for assessing the thermodynamic properties of multicomponent systems and predicting their phase diagrams. unito.it For LiBH₄-based systems, the CALPHAD approach integrates experimental data with results from ab initio calculations to create comprehensive thermodynamic databases. acs.orgmdpi.com
This method allows for the evaluation of Gibbs free energy functions for each phase as a function of temperature, pressure, and composition. unito.it It has been successfully used to determine the phase diagrams for systems like LiBH₄–LiBr and LiBH₄–LiCl. acs.orgmdpi.com In these studies, ab initio calculations provide crucial data on the lattice stabilities of metastable phases—structures that are not stable under normal conditions but are needed as end-members in the thermodynamic models. acs.orgmdpi.com By combining theoretical enthalpy differences with experimental data, the CALPHAD method can reliably predict phase stabilities and solubility limits across wide temperature and composition ranges. acs.orgmdpi.com
Molecular Dynamics Simulations for Ion Transport and Dynamics
Molecular dynamics (MD) simulations, particularly ab initio MD, provide a dynamic picture of atomic and ionic motion within the LiBH₄ lattice. These simulations have been used to characterize the disorder and ion transport mechanisms in the high-temperature hexagonal phase, which is known for its high lithium-ion conductivity.
One study simulated a temperature range of 200-535 K to investigate the reorientational motion of the [BH₄]⁻ units. acs.org The simulations revealed that the rotational diffusivity of the borohydride anions increases by an order of magnitude in the high-temperature phase compared to the low-temperature phase, a finding consistent with neutron scattering experiments. acs.org This enhanced rotational motion is closely linked to the high Li⁺ ion mobility, making MD simulations a key tool for understanding the mechanisms of ionic conduction in solid-state electrolytes.
Ab Initio Calculations for Phase Stabilities and Transitions
Ab initio calculations, based on first-principles DFT, have been extensively used to predict the phase stability of LiBH₄ under high pressure. aps.orgaps.orgnih.gov At ambient conditions, LiBH₄ exists in an orthorhombic Pnma structure (phase II). aps.org Upon heating, it transforms to a hexagonal P6₃mc structure (phase I) at around 381 K. aps.org
Theoretical investigations have predicted a sequence of pressure-induced phase transitions at room temperature. aps.orgaps.org
Phase II (Pnma) → Phase III (I4₁/acd): This transition is calculated to occur at a relatively low pressure of approximately 0.9–1.64 GPa. researchgate.netaps.orgaps.org
Phase III (I4₁/acd) → Phase V (NaCl-type): At higher pressures, a transition to a cubic, NaCl-type structure is predicted. The calculated transition pressure is around 27 GPa. aps.orgaps.org
Phase V (NaCl-type) → Phase VI (NiAs-type): Further compression above 60 GPa is predicted to favor a distorted NiAs-type structure, which has been confirmed to be dynamically stable through phonon calculations. aps.orgaps.org
These theoretical predictions have shown excellent agreement with experimental observations from high-pressure synchrotron X-ray diffraction studies. aps.orgaps.org The calculations also indicate that with increasing pressure, the ionic character and the band gap of these high-pressure phases tend to decrease. aps.org
| Transition | Initial Phase (Space Group) | Final Phase (Space Group/Type) | Calculated Transition Pressure (GPa) | Reference |
|---|---|---|---|---|
| II → III | Pnma | I4₁/acd | 0.9 | aps.orgaps.org |
| III → V | I4₁/acd | NaCl-type | 27 | aps.orgaps.org |
| V → VI | NaCl-type | NiAs-type (distorted) | >60 | aps.orgaps.org |
Computational Approaches for Understanding Reaction Mechanisms and Catalysis
Theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction mechanisms and catalytic processes involving lithium borohydride (LiBH₄). Methodologies such as Density Functional Theory (DFT), ab initio calculations, and the Calculation of Phase Diagrams (CALPHAD) method provide molecular-level insights that are often inaccessible through experimental techniques alone. arxiv.orgresearchgate.netrsc.orgresearchgate.net These computational approaches are crucial for understanding the thermodynamics and kinetics of reactions, particularly in the context of hydrogen storage, where LiBH₄ is a material of significant interest due to its high hydrogen capacity. scilit.comresearchgate.netuts.edu.au
First-principles DFT studies have been instrumental in investigating the fundamental properties and decomposition pathways of LiBH₄. arxiv.orgresearchgate.net These calculations help predict structural properties, electronic structures, and vibrational modes. scilit.comresearchgate.net For instance, analyses of the electronic structure indicate that lithium atoms are ionized as Li⁺ cations, while the internal bonding of the [BH₄]⁻ anions is primarily covalent. scilit.comresearchgate.net
A significant focus of computational work has been to understand the mechanism of hydrogen release (dehydrogenation) from LiBH₄. Theoretical studies have proposed a detailed mechanism for the decomposition of LiBH₄ that is mediated by native defects. arxiv.orgresearchgate.net This mechanism suggests that the process begins with the release of borane (B79455) (BH₃) at a surface or interface, which leaves behind a negatively charged hydrogen interstitial (Hᵢ⁻). arxiv.orgresearchgate.net This interstitial then serves as a nucleation site for the formation of lithium hydride (LiH). The diffusion of these hydrogen interstitials through the bulk LiBH₄ is considered the rate-limiting step in the decomposition kinetics. arxiv.orgresearchgate.net Concurrently, highly mobile lithium vacancies and interstitials, which have low formation energies, help maintain local charge neutrality as other charged defects migrate through the material. arxiv.orgresearchgate.net
The power of computational methods also lies in their ability to screen and design catalysts to improve the kinetics of hydrogen release and uptake. By modeling the interaction between LiBH₄ and various catalytic materials, researchers can predict their effectiveness and understand the underlying catalytic mechanisms.
Catalysis by Carbon Nanomaterials
Van der Waals-corrected DFT calculations have been employed to study the catalytic effect of carbon nanostructures, such as the fullerene C₆₀, on the dehydrogenation of LiBH₄. osti.govosti.gov These studies reveal that the presence of C₆₀ significantly reduces the energy required for hydrogen desorption. The catalytic effect stems from the hybridization of states between the LiBH₄ cluster and the fullerene, which disturbs the bonding charge distribution and weakens the B-H bonds, thereby enhancing the kinetics of hydrogen release. osti.gov The effect is even more pronounced when the fullerene is doped with boron. osti.govosti.gov
Computational analysis of the LiBH₄@C₆₀ system shows a net charge transfer where the boron atom acts as an electron acceptor and the lithium atom as a donor. osti.gov This charge redistribution is key to the catalytic activity. The energy cost to remove hydrogen atoms is a critical parameter that can be calculated to quantify catalytic improvement.
Table 1: Calculated Energy Cost for Hydrogen Removal from LiBH₄
This table, based on DFT calculations, shows the reduction in energy required to remove one or two hydrogen atoms from a LiBH₄ cluster when catalyzed by pristine fullerene (C₆₀) and boron-doped fullerene (C₅₉B). osti.gov
| System | Energy Cost for Removing 1st H Atom (eV) | Energy Cost for Removing 2nd H Atom (eV) |
|---|---|---|
| LiAlH₄ (for comparison) | 4.34 | 4.99 |
| LiAlH₄@C₆₀ | 3.26 | 3.54 |
| LiAlH₄@C₅₉B | 2.99 | N/A |
Table 2: Calculated Atomic Charges in the LiBH₄@C₆₀ System
This table details the calculated net charge on each atom type within the LiBH₄ cluster when interacting with a C₆₀ fullerene, before and after the removal of hydrogen atoms, according to DFT studies. osti.gov The charge redistribution illustrates the electronic interactions underlying the catalytic effect.
| State of System | Net Charge on Li (e) | Net Charge on B (e) | Average Net Charge on H (e) |
|---|---|---|---|
| LiBH₄@C₆₀ | +0.46 | -0.56 | +0.01 |
| LiBH₃@C₆₀ (after 1 H removed) | +0.57 | -0.33 | +0.02 |
| LiBH₂@C₆₀ (after 2 H removed) | +0.57 | -0.16 | +0.03 |
Catalysis by Metal-Based Compounds
Computational studies have also provided deep insights into the catalytic mechanisms of metal-based additives. First-principles calculations on Fe₂O₃ clusters on a LiBH₄ surface revealed a critical coupling effect between the spin-up Fe-d orbitals and the hybridized H-s, B-p, and Fe-d orbitals. nih.govmdpi.com This interaction establishes the Fe₂O₃ clusters as effective nucleation sites that activate the surface for dehydrogenation. nih.govmdpi.com
Similarly, ab initio calculations for nanosized Cobalt (Co) catalysts demonstrated that the presence of Co induces a redistribution of charge. rsc.org This not only weakens the covalent H-B bonds but also enhances the electrostatic interactions between hydridic hydrogens in the BH₄ groups and protic hydrogens in other components (like NH₂ groups in mixed systems), ultimately reducing the energy barriers for H₂ formation. rsc.org The addition of NiCl₂ has also been shown to significantly lower the decomposition temperature, an effect that can be rationalized through computational modeling of the reaction pathways. rsc.org
Table 3: Impact of Catalysts on LiBH₄ Dehydrogenation Temperature
This table summarizes experimental dehydrogenation onset temperatures for LiBH₄ with various catalysts. These experimental findings are often guided and explained by the theoretical insights from computational studies. uts.edu.aursc.orgrsc.org
| Catalyst | Dehydrogenation Onset Temperature (°C) | Reference |
|---|---|---|
| Pristine LiBH₄ | ~280-400 | uts.edu.aursc.org |
| Nanosized Co@C | ~130 | rsc.org |
| NiCl₂ | 80 | rsc.org |
| Nanosized NiFe₂O₄ | 89 | uts.edu.au |
| Graphene | 195 | uts.edu.au |
| Polyaniline | 75 | uts.edu.au |
Environmental, Safety, and Handling Considerations in Research
Safe Handling Protocols for Borate(1-), tetrahydro-, lithium in Laboratory Environments
Safe handling of lithium tetrahydroborate in a laboratory setting is critical to prevent accidents and ensure the well-being of researchers. A comprehensive approach to safety involves a combination of engineering controls, personal protective equipment (PPE), and established procedures.
Engineering Controls: Facilities that store or use this material should be equipped with an eyewash station and a safety shower. uga.edu All work with lithium tetrahydroborate should be conducted inside a chemical fume hood to minimize inhalation exposure. uga.edu
Personal Protective Equipment (PPE): Appropriate PPE is mandatory when handling lithium tetrahydroborate. This includes:
Eye Protection: Safety glasses with side shields are required. purdue.edu
Hand Protection: Protective gloves should be worn. It is crucial to consult with the glove manufacturer to ensure compatibility with lithium tetrahydroborate. uga.edu After use, gloves should be disposed of in accordance with laboratory and legal guidelines, and hands should be washed thoroughly. loradchemical.com
Body Protection: Impervious clothing should be worn to prevent skin contact. purdue.edu In some situations, a respirator may be necessary, and in such cases, personnel must be properly trained and fit-tested. uga.edu
Handling Procedures:
Avoid contact with eyes, skin, and clothing. uga.eduloradchemical.com
Do not ingest or inhale the substance. uga.edu
Keep the container tightly closed when not in use. uga.edu
Ground and bond containers during material transfer to prevent static discharge. uga.edu
Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames, as they may contain hazardous residues. uga.edu
Keep the compound away from heat, sparks, and open flames. uga.edu
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Requirement | Standard Reference (Example) |
|---|---|---|
| Eye Protection | Safety glasses with side shields | EN 166 (EU) or 29 CFR 1910.133 (OSHA) fishersci.com |
| Hand Protection | Compatible protective gloves | Consult manufacturer specifications uga.edu |
| Body Protection | Impervious clothing | purdue.edu |
| Respiratory | Respirator (if required) | NIOSH (US) or CEN (EU) approved purdue.edu |
Management of Reactivity with Water and Air
A primary hazard associated with lithium tetrahydroborate is its high reactivity with water and moist air. Contact with water results in a violent reaction that produces flammable hydrogen gas, posing a significant fire and explosion risk. uga.eduborates.today
Storage:
Store in a cool, dry, well-ventilated area away from incompatible substances. uga.edu
Crucially, the storage area must be protected from moisture. uga.edu
Keep containers tightly closed to prevent contact with moist air and steam. uga.edu
Handling:
Do not allow water to enter the container. uga.edu
While the reagent can be weighed quickly in the air, reaction solutions should be deoxygenated. harvard.edu
Responsible Disposal of this compound Waste
Proper disposal of lithium tetrahydroborate waste is essential to prevent environmental contamination and ensure safety.
Waste Classification: Spent lithium tetrahydroborate and disposables contaminated with it are considered hazardous waste. uga.edu Most lithium-ion batteries at the end of their life are likely to be classified as hazardous waste due to ignitability (B1175610) and reactivity. epa.govepa.gov
Disposal Procedures: All waste must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines. uga.edu Spent material should be collected in suitable, closed containers for disposal. fishersci.com It is prohibited for universal waste handlers to shred batteries for recycling. epa.gov
Decontamination: Equipment and benchtops that have come into contact with lithium tetrahydroborate should be decontaminated. uga.edu
Regulatory Compliance: Disposal must adhere to regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. environmentallawandpolicy.com Universal waste regulations provide streamlined requirements for handling and storage but mandate that the waste be sent to a permitted hazardous waste disposal or recycling facility. epa.govenvironmentallawandpolicy.com
Future Research Directions and Challenges
Addressing Thermodynamic and Kinetic Limitations in Hydrogen Storage
A primary challenge for LiBH₄ in hydrogen storage is its high thermodynamic stability and slow kinetics for hydrogen release and uptake. mdpi.comchemicalbook.com The decomposition of LiBH₄ to release hydrogen is an endothermic process that requires high temperatures, often above 380°C, and the rehydrogenation of the decomposition products (LiH and B) demands severe conditions of over 600°C and 100 bar of hydrogen pressure. nih.gov
Future research directions to address these limitations include:
Catalyst Doping: The introduction of catalysts can significantly improve the kinetics by lowering the activation energy for both hydrogen desorption and absorption. mdpi.comchemicalbook.com Transition metals, their oxides (e.g., NiCo₂O₄, Co₃O₄, NiO), and halides (e.g., TiCl₃) have shown promise. nih.govnih.govlabpartnering.org For example, NiCo₂O₄ nanorods have been shown to decrease the initial hydrogen desorption temperature of LiBH₄ by 220°C. nih.gov
Nanoconfinement: Confining LiBH₄ within the pores of inert nanoscaffolds, such as porous carbons, can dramatically enhance hydrogen exchange kinetics. acs.orgresearchgate.net This approach reduces hydrogen diffusion distances and can lead to a significant decrease in the dehydrogenation temperature. acs.org Nanostructured LiBH₄ has demonstrated dehydrogenation rates up to 50 times faster than the bulk material at 300°C. acs.org
Table 1: Effect of Modification Strategies on LiBH₄ Dehydrogenation
| Modification Strategy | Key Findings | Reference |
| **Reactive Composite (LiBH₄-MgH₂) ** | Lowers thermodynamic stability, enabling reversible hydrogen storage at lower temperatures. | nih.gov |
| Catalyst (NiCo₂O₄) | Reduces initial H₂ desorption temperature to 80°C. | nih.gov |
| Nanoconfinement (Porous Carbon) | Increases dehydrogenation rate by up to 50x at 300°C; reduces activation energy. | acs.org |
| Reactive Composite (LiBH₄/Mg₂NiH₄) | Dehydrogenation begins at 250°C with a low enthalpy change. | rsc.orgnih.gov |
Enhancing Room-Temperature Ionic Conductivity for Solid-State Electrolytes
While LiBH₄ exhibits superionic conductivity (∼10⁻³ S/cm) in its high-temperature hexagonal phase (above 110°C), its room-temperature orthorhombic phase has very low ionic conductivity, hindering its use in all-solid-state batteries operating at ambient conditions. acs.orgnih.gov
Key research strategies to boost room-temperature conductivity include:
Anion Substitution: Introducing halides (e.g., LiI, LiBr, LiCl) to form solid solutions can stabilize the highly conductive hexagonal phase at room temperature. acs.orgnih.gov
Composite Formation with Oxides: Mixing LiBH₄ with nanosized oxides (e.g., MgO, SiO₂, ZrO₂) through methods like ball-milling has been shown to enhance room-temperature Li-ion conductivity by several orders of magnitude. acs.orgunito.it A composite with 53 v/v % MgO exhibited a conductivity of 2.86 × 10⁻⁴ S cm⁻¹ at 20°C. nih.govacs.orguu.nl This enhancement is often attributed to the formation of a highly conductive interface layer between the LiBH₄ and the oxide particles. acs.org
Formation of New Compounds: Reacting LiBH₄ with other compounds, such as lithium amide (LiNH₂), can create new materials with intrinsically higher ionic conductivity at room temperature. nih.gov The coordination with neutral ligands like ammonia (B1221849) (NH₃) has also proven effective, with LiBH₄·½NH₃ reaching a conductivity of 7.0 × 10⁻⁴ S cm⁻¹ at 40°C. mdpi.com
Partial Dehydrogenation: Controlled partial dehydrogenation of LiBH₄ can lead to the formation of Li-B-H complexes with significantly improved Li-ion conductivity. nih.gov
Table 2: Room-Temperature Ionic Conductivity of Modified LiBH₄ Electrolytes
| Electrolyte System | Ionic Conductivity (at RT) | Reference |
| Pristine LiBH₄ (orthorhombic) | ~10⁻⁸ S cm⁻¹ | acs.org |
| LiBH₄–MgO (53 v/v%) | 2.86 × 10⁻⁴ S cm⁻¹ (at 20°C) | nih.govacs.orguu.nl |
| LiBH₄–ZrO₂ | ~10⁻⁴ S cm⁻¹ | acs.org |
| LiBH₄·½NH₃ | 7.0 × 10⁻⁴ S cm⁻¹ (at 40°C) | mdpi.com |
| Li(NH₃)₀.₅BH₄@SiO₂ | High conductivity, enabling Li-S cell operation. | mdpi.com |
Development of Novel Synthetic Routes and Scalable Production
The practical application of LiBH₄ hinges on the availability of cost-effective and scalable synthesis methods. nih.gov Current methods often rely on the reaction of sodium borohydride (B1222165) with a lithium halide or the reaction of lithium hydride with boron trifluoride. wikipedia.orgsciencemadness.org
Future research in this area is focused on:
Wet-Chemistry Methods: Developing new solution-based synthesis routes that allow for precise control over the composition and crystallinity of LiBH₄ and its derivatives. nih.gov
Mechanochemical Synthesis: Utilizing techniques like high-energy ball milling for the solvent-free, direct synthesis of LiBH₄ and its composites, which can be more environmentally friendly and easier to scale. nih.gov
Advanced In-Situ Characterization for Mechanistic Understanding
A deeper understanding of the complex reaction mechanisms governing both hydrogen storage and ionic conduction is crucial for rational material design. chemicalbook.com The decomposition of LiBH₄, for instance, involves multiple steps and the formation of intermediates like Li₂B₁₂H₁₂. researchgate.net
The development and application of advanced characterization techniques are vital:
In-Situ and Operando Techniques: Employing methods like in-situ X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy allows researchers to observe structural and chemical changes as they happen during dehydrogenation, rehydrogenation, or electrochemical cycling. nih.govresearchgate.net
Probing Defect Chemistry: First-principles density functional theory (DFT) studies are used to investigate native defects (vacancies, interstitials) and their role in mass transport. researchgate.netarxiv.orgucsb.edu One proposed mechanism suggests that the diffusion of negatively charged hydrogen interstitials (Hᵢ⁻) is the rate-limiting step in decomposition kinetics. researchgate.netarxiv.org
Integrated Computational and Experimental Approaches for Material Design
Combining computational modeling with experimental validation offers a powerful strategy to accelerate the discovery of new and improved LiBH₄-based materials. chemicalbook.com
This integrated approach involves:
First-Principles Calculations: Using DFT to predict the thermodynamic stability, electronic structure, and defect energetics of novel compositions and interfaces. researchgate.netarxiv.org This can guide experimental efforts by identifying promising candidate materials before synthesis.
Kinetic Modeling: Developing models to simulate reaction pathways and identify rate-limiting steps, providing insights into how to enhance reaction kinetics. nih.gov
High-Throughput Screening: Employing computational methods to rapidly screen large libraries of potential additives, catalysts, and composite materials to identify the most promising candidates for experimental investigation.
Exploration of New Catalytic Systems and Synergistic Effects
The discovery of more effective catalysts is a cornerstone of improving LiBH₄ performance. mdpi.comnih.gov Research is moving beyond single-component catalysts to explore more complex and synergistic systems.
Future directions include:
Multi-component Catalysts: Investigating the synergistic effects of combining different catalytic materials. For example, the in-situ formation of Li₃BO₃ and V or NbH during cycling has been shown to significantly enhance kinetics and stability by preventing the formation of undesirable intermediates. acs.orgresearchgate.net
Catalyst Support and Morphology: Recognizing that the structure and support of a catalyst are as important as its composition. nih.gov Mesoporous metal oxides and carbon architectures not only provide high surface area for catalyst dispersion but can also actively participate in the reaction through electronic interactions and interface effects. mdpi.comnih.gov The synergistic effect between nickel and cobalt active species in NiCo₂O₄ nanorods has been highlighted for its superior catalytic performance. nih.gov
Long-Term Stability and Cyclability in Practical Applications
For any practical energy storage device, long-term stability and the ability to undergo many cycles without significant degradation are paramount.
Key challenges and research focuses are:
Hydrogen Storage Cyclability: A major issue is the degradation of capacity over repeated hydrogen absorption/desorption cycles. acs.org This can be due to particle agglomeration, loss of nanoscale architecture, or the formation of stable, irreversible byproducts. nih.gov Systems catalyzed with in-situ formed Li₃BO₃ and NbH have shown remarkable stability, retaining 91% of their capacity after 30 cycles. researchgate.net
Electrochemical Stability in Batteries: When used as a solid electrolyte, LiBH₄ must have a wide electrochemical stability window and be compatible with both the anode and cathode. nih.govmdpi.com Interfacial reactions between LiBH₄ and high-voltage cathodes can lead to high resistance and capacity fading. researchgate.net Research into protective coating layers, such as Li₃PO₄, and developing intrinsically more stable borohydride-based electrolytes are active areas of investigation. researchgate.netresearchgate.net The cyclability of all-solid-state cells remains a significant hurdle, with many reported systems showing rapid failure after only a few cycles. nih.govacs.org
Q & A
Q. How do synchrotron-based techniques (XAS, PDF) probe LiBH₄’s local structure during phase transitions?
- Methodological Answer :
- X-ray Absorption Spectroscopy (XAS) : Analyze B K-edge to track BH₄⁻ → B coordination changes.
- Pair Distribution Function (PDF) : Resolve short-range order in amorphous intermediates formed during decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
